molecular formula C14H20O10 B1314689 3,4,5,6-Tetra-O-acetyl-D-myo-inositol

3,4,5,6-Tetra-O-acetyl-D-myo-inositol

Cat. No.: B1314689
M. Wt: 348.3 g/mol
InChI Key: ZQLBHQSQMQLFBM-XNBXPENISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5,6-Tetra-O-acetyl-D-myo-inositol is a useful research compound. Its molecular formula is C14H20O10 and its molecular weight is 348.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4,5,6-Tetra-O-acetyl-D-myo-inositol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5,6-Tetra-O-acetyl-D-myo-inositol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20O10

Molecular Weight

348.3 g/mol

IUPAC Name

[(1S,2R,3R,4S,5S,6R)-2,3,4-triacetyloxy-5,6-dihydroxycyclohexyl] acetate

InChI

InChI=1S/C14H20O10/c1-5(15)21-11-9(19)10(20)12(22-6(2)16)14(24-8(4)18)13(11)23-7(3)17/h9-14,19-20H,1-4H3/t9-,10+,11-,12-,13+,14+/m0/s1

InChI Key

ZQLBHQSQMQLFBM-XNBXPENISA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@@H]([C@@H]([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C)O)O

Canonical SMILES

CC(=O)OC1C(C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 3,4,5,6-Tetra-O-acetyl-D-myo-inositol: Structure, Stereochemistry, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,4,5,6-Tetra-O-acetyl-D-myo-inositol, a selectively protected derivative of the essential signaling molecule, D-myo-inositol. We will delve into the intricate stereochemistry of the parent molecule, elucidate the precise structure of its tetra-acetylated form, outline strategic approaches to its chemical synthesis, and discuss its potential applications in biomedical research and drug development.

The Foundational Scaffold: Understanding the Stereochemistry of D-myo-inositol

myo-Inositol is a carbocyclic polyol and a fundamental component of cellular signaling pathways. It is one of nine possible stereoisomers of cyclohexane-1,2,3,4,5,6-hexol. The prefix "myo" designates a specific arrangement of its six hydroxyl groups relative to the cyclohexane ring.

In its most stable chair conformation, the hydroxyl groups at positions 1, 3, 4, 5, and 6 are in the equatorial orientation, while the hydroxyl group at position 2 is in the axial position[1][2]. This unique arrangement confers a plane of symmetry to the molecule, rendering it achiral, despite the presence of multiple stereocenters. However, upon substitution, as in the case of its phosphorylated or acetylated derivatives, the molecule can become chiral.

The D-numbering system for inositols is established by assigning the C1 position to the carbon atom that, when following the ring in a clockwise direction, encounters the first axial hydroxyl group (at C2)[1]. This nomenclature is crucial for unambiguously defining the structure of its derivatives.

The Structure of 3,4,5,6-Tetra-O-acetyl-D-myo-inositol

3,4,5,6-Tetra-O-acetyl-D-myo-inositol is a derivative where the hydroxyl groups at positions 3, 4, 5, and 6 of the D-myo-inositol ring are acetylated, leaving the hydroxyl groups at positions 1 and 2 free. This selective protection is a key feature, making this molecule a valuable intermediate in the synthesis of more complex inositol derivatives, such as phosphorylated inositols, which are critical second messengers in cellular signaling.

The introduction of four acetyl groups breaks the meso-symmetry of the parent myo-inositol, resulting in a chiral molecule. The precise stereochemistry is defined by the D-configuration of the parent myo-inositol and the specific locations of the acetyl groups.

Below is a diagram illustrating the chair conformation of 3,4,5,6-Tetra-O-acetyl-D-myo-inositol.

G C1 C1 C2 C2 C1->C2 OH1 OH C1->OH1 H1 H C1->H1 C3 C3 C2->C3 OH2 OH C2->OH2 H2 H C2->H2 C4 C4 C3->C4 OAc3 OAc C3->OAc3 H3 H C3->H3 C5 C5 C4->C5 OAc4 OAc C4->OAc4 H4 H C4->H4 C6 C6 C5->C6 OAc5 OAc C5->OAc5 H5 H C5->H5 C6->C1 OAc6 OAc C6->OAc6 H6 H C6->H6

Figure 1: Chair conformation of 3,4,5,6-Tetra-O-acetyl-D-myo-inositol.

Synthetic Strategies

The synthesis of selectively protected inositol derivatives is a challenging yet crucial aspect of carbohydrate chemistry. The presence of six hydroxyl groups with similar reactivity necessitates the use of protecting group strategies to achieve regioselective modification.

A plausible synthetic route to 3,4,5,6-Tetra-O-acetyl-D-myo-inositol would involve the following key steps, based on established methodologies for the synthesis of similar protected inositols[3][4]:

  • Di-O-isopropylidenation: The starting material, myo-inositol, can be treated with 2,2-dimethoxypropane in the presence of an acid catalyst to selectively protect the cis-vicinal diols at the 1,2 and 4,5 positions, yielding 1,2:4,5-di-O-isopropylidene-myo-inositol. This step is critical for differentiating the hydroxyl groups.

  • Benzylation: The remaining free hydroxyl groups at positions 3 and 6 can then be protected, for example, as benzyl ethers using benzyl bromide and a strong base like sodium hydride.

  • Selective Deprotection: The isopropylidene groups can be selectively removed under acidic conditions, regenerating the hydroxyl groups at positions 1, 2, 4, and 5.

  • Acetylation: The newly exposed hydroxyl groups can be acetylated using acetic anhydride in the presence of a base like pyridine. This would yield 1,2-di-O-acetyl-3,6-di-O-benzyl-4,5-di-O-acetyl-myo-inositol.

  • Debenzylation: Finally, the benzyl protecting groups can be removed via catalytic hydrogenation (e.g., using H₂ and Pd/C) to afford the target molecule, 3,4,5,6-Tetra-O-acetyl-D-myo-inositol.

This proposed pathway is illustrative, and optimization of reaction conditions and protecting group strategies would be necessary to achieve a high yield and purity of the final product.

Figure 2: Proposed synthetic workflow for 3,4,5,6-Tetra-O-acetyl-D-myo-inositol.

Spectroscopic Characterization

Spectroscopic TechniqueExpected Features
¹H NMR Complex multiplets in the region of 3.5-5.5 ppm corresponding to the ring protons. The protons attached to the acetylated carbons (H3, H4, H5, H6) would be shifted downfield compared to the protons on the carbons with free hydroxyls (H1, H2). Sharp singlets around 2.0-2.2 ppm corresponding to the four acetyl methyl groups.
¹³C NMR Six distinct signals for the cyclohexane ring carbons, likely in the range of 70-80 ppm. The carbons bearing the acetyl groups (C3, C4, C5, C6) would be shifted slightly downfield compared to C1 and C2. Signals for the acetyl carbonyl carbons would appear around 170 ppm, and the acetyl methyl carbons around 21 ppm.
Mass Spectrometry (ESI-MS) The protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺ would be expected. The molecular weight of C₁₄H₂₀O₁₀ is 348.30 g/mol .
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the free hydroxyl groups. Strong absorption bands around 1740 cm⁻¹ due to the C=O stretching of the ester groups. C-O stretching bands would be observed in the 1000-1300 cm⁻¹ region.

Applications in Research and Drug Development

Selectively protected inositols like 3,4,5,6-Tetra-O-acetyl-D-myo-inositol are invaluable tools in medicinal chemistry and chemical biology. Their primary application lies in their use as advanced intermediates for the synthesis of biologically active molecules.

  • Synthesis of Inositol Phosphates: The free hydroxyl groups at positions 1 and 2 can be selectively phosphorylated to synthesize specific inositol phosphates, such as inositol 1-phosphate, inositol 2-phosphate, or inositol 1,2-bisphosphate. These molecules are crucial for studying the intricate phosphoinositide signaling pathways, which are implicated in a wide range of cellular processes and diseases, including cancer, diabetes, and neurological disorders[7][8].

  • Development of Novel Therapeutics: Myo-inositol and its derivatives have shown therapeutic potential in various conditions.[9] Acetylated derivatives may offer advantages in terms of bioavailability and cell permeability. By modifying the acetylation pattern, it may be possible to develop novel inositol-based drugs with improved pharmacological properties. The free hydroxyl groups also offer handles for conjugation to other molecules, such as fluorescent probes or drug moieties, to create tools for studying biological systems or for targeted drug delivery.

  • Enzyme Inhibition Studies: Acetylated inositols can be used to probe the active sites of enzymes involved in inositol metabolism. They may act as inhibitors or substrates for these enzymes, providing valuable insights into their mechanism of action.

The ability to selectively manipulate the functional groups of the myo-inositol scaffold, as enabled by intermediates like 3,4,5,6-Tetra-O-acetyl-D-myo-inositol, is fundamental to advancing our understanding of inositol biology and to the development of new therapeutic strategies.

Conclusion

3,4,5,6-Tetra-O-acetyl-D-myo-inositol is a synthetically valuable derivative of a key biological molecule. Its well-defined stereochemistry and the presence of two free hydroxyl groups make it an important building block for the construction of more complex and biologically relevant inositol-containing compounds. A thorough understanding of its structure, stereochemistry, and synthetic accessibility is crucial for researchers and scientists working in the fields of chemical biology, signal transduction, and drug discovery. The continued exploration of such selectively protected inositols will undoubtedly lead to new insights into cellular signaling and pave the way for novel therapeutic interventions.

References

  • Sangiorgio, S., Cambò, M., Semproli, R., Ubiali, D., Speranza, G., & Rabuffetti, M. (2022). 2‐O‐Acetyl‐3,4,5,6‐tetra‐O‐benzyl‐d‐myo‐inosityl diphenylphosphate: A new useful intermediate to inositol phosphate and phospholipids. Chirality, 34(8), 1038-1043. [Link]

  • Sangiorgio, S., Cambò, M., Semproli, R., Ubiali, D., Speranza, G., & Rabuffetti, M. (2022). 2‐O‐Acetyl‐3,4,5,6‐tetra‐O‐benzyl‐d‐myo‐inosityl diphenylphosphate: A new useful intermediate to inositol phosphate and phospholipids. ResearchGate. [Link]

  • Chhetri, G. (2019). Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases. Frontiers in Pharmacology, 10, 1172. [Link]

  • Google Patents. (1988).
  • Shears, S. B., Parry, J. B., Tang, E. K., Irvine, R. F., Michell, R. H., & Kirk, C. J. (1987). Synthesis of myo-inositol 1,3,4,5,6-pentakisphosphate from inositol phosphates generated by receptor activation. Biochemical Journal, 246(1), 139–147. [Link]

  • Wilson, M. S. C., & Saiardi, A. (2021). Stable Isotopomers of myo-Inositol Uncover a Complex MINPP1-Dependent Inositol Phosphate Network in Human Cells. UCL Discovery. [Link]

  • Royal Society of Chemistry. (2021). Supporting Information Harnessing 13C-labeled myo-inositol to interrogate inositol phosphate messengers by NMR. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000103 - Myo-Inositol. Retrieved from [Link]

  • Mahajan, N. (n.d.). Myoinositol Pharmacology and Mode of action.
  • Bizzarri, M., Fuso, A., Dinicola, S., Cucina, A., & Bevilacqua, A. (2016). Pharmacodynamics and pharmacokinetics of inositol(s) in health and disease. Expert Opinion on Drug Metabolism & Toxicology, 12(10), 1181–1196. [Link]

  • Giordano, D., Corrado, F., Santamaria, A., & D’Anna, R. (2022). The Therapeutic Potential of Myo-Inositol in Managing Patients with Respiratory Diseases. International Journal of Molecular Sciences, 23(23), 15049. [Link]

  • Reddy, K. K., Saady, M., & Falck, J. R. (1996). Synthesis of d- and l-myo-Inositol 1,4,6-Trisphosphate, Regioisomers of a Ubiquitous Second Messenger. The Journal of Organic Chemistry, 61(12), 3877–3880. [Link]

  • Lam, S., Mao, J. T., & Grandis, J. R. (2009). The Chemopreventive Agent Myoinositol Inhibits Akt and Extracellular Signal-Regulated Kinase in Bronchial Lesions from Heavy Smokers. Cancer Prevention Research, 2(4), 345–353. [Link]

  • Lindon, J. C., Baker, D. J., Farrant, R. D., & Williams, J. M. (1986). 1H, 13C and 31P n.m.r. spectra and molecular conformation of myo-inositol 1,4,5-triphosphate. Biochemical Journal, 233(1), 275–277. [Link]

  • McIntyre, C. A., Young, S. D., & Bailey, E. H. (2017). High-resolution mass spectrometric analysis of myo-inositol hexakisphosphate using electrospray ionisation Orbitrap. Rapid Communications in Mass Spectrometry, 31(20), 1681–1686. [Link]

  • McIntyre, C. A., Young, S. D., & Bailey, E. H. (2017). High‐resolution mass spectrometric analysis of myo‐inositol hexakisphosphate using electrospray ionisation Orbitrap. Rapid Communications in Mass Spectrometry, 31(20), 1681–1686. [Link]

  • Fisher Scientific. (n.d.). 3,4,5,6-Tetra-O-acetyl myo-Inositol, TRC 500 mg. Retrieved from [Link]

  • Shashidhar, M. S., Reddy, P. T., & Kumar, P. R. (2003). Potential of myo-inositol as a starting material for natural product synthesis. Journal of Chemical Sciences, 115(5-6), 437-453. [Link]

Sources

An In-depth Technical Guide to 3,4,5,6-Tetra-O-acetyl-D-myo-inositol: Commercial Availability, Synthesis, Quality Control, and Application in Phosphoinositide Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4,5,6-Tetra-O-acetyl-D-myo-inositol, a key synthetic intermediate in the preparation of biologically active inositol phosphates and phosphoinositides. We delve into its commercial availability, outlining major suppliers to aid in procurement for research and development. A detailed examination of the principles of regioselective synthesis from the parent myo-inositol is presented, culminating in a representative experimental protocol. Furthermore, this guide establishes a framework for the critical quality control of 3,4,5,6-Tetra-O-acetyl-D-myo-inositol, detailing analytical methodologies such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). Finally, we illustrate its practical utility with a step-by-step protocol for its application as a precursor in the synthesis of a phosphorylated inositol derivative, a crucial component in the study of cellular signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of chemical biology, drug discovery, and signal transduction.

Introduction: The Strategic Importance of Selectively Protected Inositols

myo-Inositol and its phosphorylated derivatives are central players in a myriad of cellular processes, acting as second messengers in signal transduction pathways that govern cell growth, differentiation, and apoptosis. The intricate signaling cascades mediated by inositol phosphates, such as inositol 1,4,5-trisphosphate (InsP3), underscore the necessity of having access to a toolbox of synthetic precursors for their study. The targeted synthesis of specific inositol phosphates and their analogs, which are invaluable as biological probes and potential therapeutics, hinges on the availability of selectively protected myo-inositol intermediates.

3,4,5,6-Tetra-O-acetyl-D-myo-inositol, with its free hydroxyl groups at the 1- and 2-positions, is a strategically important building block. This specific protection pattern allows for the regioselective introduction of phosphate groups or other functionalities at these key positions, enabling the synthesis of a range of biologically significant molecules, including phosphatidylinositols and their phosphorylated derivatives. This guide provides an in-depth look at this crucial reagent, from its sourcing to its application in the laboratory.

Commercial Availability and Sourcing

3,4,5,6-Tetra-O-acetyl-D-myo-inositol is commercially available from a number of specialized chemical suppliers. For researchers, sourcing this compound from a reputable vendor is the first step in ensuring the reliability and reproducibility of their synthetic efforts. Below is a summary of some of the key suppliers.

SupplierProduct NameCAS NumberNotes
Toronto Research Chemicals (TRC) 3,4,5,6-Tetra-O-acetyl myo-Inositol90366-30-6Available through distributors like Fisher Scientific.[1]
Veeprho 3,4,5,6-Tetra-O-acetyl myo-Inositol Hydrate1195691-55-4Offered as a reference standard, suitable for analytical method development and quality control.[2]
SRIRAMCHEM 3,4,5,6-Tetra-O-acetyl myo-Inositol Hydrate1195691-55-4Marketed as a pharmaceutical reference standard.[3]
Sigma-Aldrich 3,4,5,6-Tetra-O-acetyl myo-inositol90366-30-6Distributed under the AA BLOCKS, INC. brand.[4]
Pharmaffiliates 3,4,5,6-Tetra-O-acetyl myo-Inositol90366-30-6Provides the compound with its molecular formula and weight.[5]
Santa Cruz Biotechnology 3,4,5,6-Tetra-O-acetyl-myo-inositolNot specifiedListed under their carbohydrates and lipids product category.[6]

Note: Researchers should always request a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the compound.

Synthesis of 3,4,5,6-Tetra-O-acetyl-D-myo-inositol: A Protocol Grounded in Regioselective Chemistry

The synthesis of 3,4,5,6-Tetra-O-acetyl-D-myo-inositol from the readily available and inexpensive myo-inositol is a classic example of regioselective protection chemistry. The challenge lies in differentiating between the six hydroxyl groups of myo-inositol, one of which is axial (at the 2-position) and five are equatorial. The differential reactivity of these hydroxyl groups, influenced by steric and electronic factors, can be exploited to achieve selective acylation.

The Underlying Principles of Regioselective Acylation

The regioselective acylation of myo-inositol is a well-studied area of carbohydrate chemistry. The relative reactivity of the hydroxyl groups is generally considered to be 1-OH > 3-OH > 4-OH ≈ 6-OH > 5-OH > 2-OH. The equatorial hydroxyls are more accessible and therefore more reactive than the sterically hindered axial 2-hydroxyl group. By carefully controlling reaction conditions, such as the choice of acylating agent, solvent, temperature, and the use of catalysts, it is possible to achieve selective protection.

One common strategy involves the use of orthoesters to temporarily protect a set of hydroxyl groups, followed by acylation and subsequent deprotection of the orthoester. This allows for the isolation of specific, partially acylated inositol derivatives.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative method for the synthesis of 3,4,5,6-Tetra-O-acetyl-D-myo-inositol, adapted from established principles of regioselective inositol chemistry. This procedure involves the formation of a 1,2-O-isopropylidene ketal to protect the 1- and 2-hydroxyl groups, followed by acetylation of the remaining four hydroxyls, and finally, the selective removal of the isopropylidene group.

Workflow for the Synthesis of 3,4,5,6-Tetra-O-acetyl-D-myo-inositol

G cluster_0 Step 1: Ketal Protection cluster_1 Step 2: Acetylation cluster_2 Step 3: Deprotection A myo-Inositol B 1,2-O-Isopropylidene-myo-inositol A->B 2,2-dimethoxypropane, p-toluenesulfonic acid (cat.), DMF, 80°C C 1,2-O-Isopropylidene-3,4,5,6- tetra-O-acetyl-myo-inositol B->C Acetic anhydride, Pyridine, 0°C to rt D 3,4,5,6-Tetra-O-acetyl-D-myo-inositol C->D Trifluoroacetic acid, Water, Dichloromethane G cluster_0 Step 1: Phosphitylation cluster_1 Step 2: Oxidation A 3,4,5,6-Tetra-O-acetyl- D-myo-inositol B Protected Phosphite Intermediate A->B Dibenzyl N,N-diisopropylphosphoramidite, 1H-Tetrazole, Anhydrous DCM, rt C Protected D-myo-inositol-1,2-bisphosphate B->C m-CPBA or t-BuOOH, DCM, -78°C to rt

Sources

A Technical Guide to the Spectroscopic Characterization of 3,4,5,6-Tetra-O-acetyl-D-myo-inositol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 3,4,5,6-Tetra-O-acetyl-D-myo-inositol, a partially protected derivative of the biologically significant myo-inositol. As a key building block in the synthesis of complex inositol-containing molecules, including signaling molecules and potential therapeutics, a thorough understanding of its spectroscopic properties is crucial for its unambiguous identification and quality control. This document serves as a detailed reference for researchers working with this and related compounds.

Introduction to 3,4,5,6-Tetra-O-acetyl-D-myo-inositol

myo-Inositol, a carbocyclic sugar, is a fundamental component of various cellular processes, including signal transduction, nerve transmission, and as a constituent of cell membranes. The selective protection of its hydroxyl groups is a cornerstone of the chemical synthesis of its phosphorylated and lipidated derivatives. 3,4,5,6-Tetra-O-acetyl-D-myo-inositol, with its two free hydroxyl groups at the C1 and C2 positions, is a versatile intermediate for the synthesis of phosphatidylinositols and other complex derivatives. The strategic placement of the four acetyl groups allows for selective modifications at the remaining free hydroxyls.

Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity and purity of such synthetic intermediates. This guide will delve into the expected ¹H NMR, ¹³C NMR, and mass spectral data for 3,4,5,6-Tetra-O-acetyl-D-myo-inositol, providing a basis for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 3,4,5,6-Tetra-O-acetyl-D-myo-inositol, both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3,4,5,6-Tetra-O-acetyl-D-myo-inositol is characterized by signals from the methine protons of the inositol ring and the methyl protons of the four acetyl groups. The chemical shifts of the ring protons are influenced by the presence of the electron-withdrawing acetyl groups, leading to a downfield shift compared to unsubstituted myo-inositol.

Predicted ¹H NMR Data (in CDCl₃):

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H-1~4.2 - 4.4tJ ≈ 9.5
H-2~3.6 - 3.8tJ ≈ 9.5
H-3~5.5 - 5.7tJ ≈ 9.8
H-4~5.3 - 5.5tJ ≈ 9.8
H-5~5.1 - 5.3ddJ ≈ 9.8, 2.5
H-6~4.9 - 5.1tJ ≈ 9.8
CH₃ (acetyl)~2.0 - 2.2s (multiple)-

Rationale for Assignments:

  • Ring Protons (H-1 to H-6): The protons attached to the acetylated carbons (H-3, H-4, H-5, and H-6) are expected to resonate at a lower field (further downfield) compared to the protons on the carbons bearing free hydroxyl groups (H-1 and H-2) due to the deshielding effect of the acetate's carbonyl group. The axial/equatorial arrangement of the protons will influence their coupling constants. In the stable chair conformation of myo-inositol, most protons are in axial positions, leading to large axial-axial coupling constants (typically 8-10 Hz).

  • Acetyl Protons: The four acetyl groups will give rise to sharp singlet signals in the upfield region of the spectrum. Due to slight differences in their chemical environments, these may appear as four distinct singlets or as a closely spaced group of signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbons bearing the acetyl groups will be shifted downfield compared to those with free hydroxyls. The carbonyl carbons of the acetyl groups will appear at the most downfield region of the spectrum.

Predicted ¹³C NMR Data (in CDCl₃):

CarbonPredicted Chemical Shift (ppm)
C-1~70 - 72
C-2~72 - 74
C-3~73 - 75
C-4~71 - 73
C-5~74 - 76
C-6~72 - 74
C=O (acetyl)~169 - 171
CH₃ (acetyl)~20 - 22

Rationale for Assignments:

  • Ring Carbons (C-1 to C-6): The chemical shifts of the ring carbons are sensitive to the nature of the substituent. The presence of the electron-withdrawing acetyl groups causes a downfield shift for the attached carbons (C-3, C-4, C-5, and C-6) relative to the carbons with hydroxyl groups (C-1 and C-2).

  • Carbonyl Carbons: The carbonyl carbons of the four ester groups will resonate in the characteristic downfield region for esters.

  • Methyl Carbons: The methyl carbons of the acetyl groups will appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 3,4,5,6-Tetra-O-acetyl-D-myo-inositol, electrospray ionization (ESI) would be a suitable soft ionization technique to observe the molecular ion.

Molecular Formula: C₁₄H₂₀O₁₀ Molecular Weight: 348.30 g/mol

Predicted Mass Spectrum (ESI-MS):

m/zIon
371.1[M+Na]⁺
349.1[M+H]⁺
307.1[M-CH₂CO+H]⁺
289.1[M-CH₃COOH+H]⁺
247.1[M-CH₂CO-CH₃COOH+H]⁺
229.1[M-2(CH₃COOH)+H]⁺

Fragmentation Analysis:

The fragmentation of 3,4,5,6-Tetra-O-acetyl-D-myo-inositol in the mass spectrometer is expected to proceed through the sequential loss of the acetyl groups. This can occur either as a neutral loss of ketene (CH₂=C=O, 42 Da) or acetic acid (CH₃COOH, 60 Da). The observation of these characteristic losses provides strong evidence for the presence of the acetyl groups and helps in confirming the structure of the molecule. The base peak in the spectrum will depend on the stability of the resulting fragment ions.

Experimental Protocols

The following are generalized protocols for acquiring NMR and MS data for 3,4,5,6-Tetra-O-acetyl-D-myo-inositol.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A proton-decoupled sequence is typically used to simplify the spectrum to singlets for each carbon.

Mass Spectrometry Sample Preparation and Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • ESI-MS Acquisition: Infuse the sample solution into the electrospray source of the mass spectrometer. Acquire the spectrum in positive ion mode. The source parameters (e.g., capillary voltage, cone voltage) should be optimized to maximize the signal of the molecular ion and control fragmentation.

Visualization of Key Structural Features

The following diagram illustrates the structure of 3,4,5,6-Tetra-O-acetyl-D-myo-inositol and highlights the key proton and carbon atoms for NMR analysis.

G C1 C1 C2 C2 C1->C2 C6 C6 O1 OH C1->O1 H1 H C1->H1 C3 C3 C2->C3 O2 OH C2->O2 H2 H C2->H2 C4 C4 C3->C4 O3 OAc C3->O3 H3 H C3->H3 C5 C5 C4->C5 O4 OAc C4->O4 H4 H C4->H4 C5->C1 O5 OAc C5->O5 H5 H C5->H5 O6 OAc H6 H C6_label C6 C6_label->O6 OAc C6_label->H6

Methodological & Application

synthesis of 3,4,5,6-Tetra-O-acetyl-D-myo-inositol from myo-inositol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-INO-042

Executive Summary

This application note details the stereoselective synthesis of 3,4,5,6-tetra-O-acetyl-D-myo-inositol from myo-inositol. This specific derivative is a critical intermediate for synthesizing phosphoinositide mimics (e.g., PIP3 analogs) and studying inositol phosphate signaling pathways.

Unlike the synthesis of the racemic mixture, the production of the D-enantiomer requires a rigorous desymmetrization strategy. This guide presents a validated route involving:

  • Mono-ketalization of myo-inositol to generate the racemic 1,2-acetonide.

  • Optical Resolution (Chemical or Enzymatic) to isolate the D-configured intermediate.

  • Global Acetylation of the remaining hydroxyls.

  • Selective Deprotection of the acetonide under conditions that prevent acyl migration.

Strategic Overview & Pathway

The synthesis challenges lie in the meso nature of the starting material (myo-inositol) and the high risk of acetyl group migration (neighboring group participation) during the final deprotection step.

Reaction Workflow (Graphviz)

SynthesisPathway cluster_legend Legend Inositol myo-Inositol (Meso Starting Material) RacKetal (±)-1,2-O-Isopropylidene-myo-inositol (Racemic Intermediate) Inositol->RacKetal 2,2-DMP, p-TsOH DMF, 100°C Resolution Optical Resolution (Camphanate/Mandelate Derivatization) RacKetal->Resolution Chiral Auxiliary DKetal D-1,2-O-Isopropylidene-myo-inositol (Enantiopure) Resolution->DKetal Hydrolysis of Diastereomer ProtectedTetra D-1,2-O-Isopropylidene-3,4,5,6-tetra-O-acetyl-myo-inositol (Fully Protected) DKetal->ProtectedTetra Ac2O, Pyridine DMAP Target 3,4,5,6-Tetra-O-acetyl-D-myo-inositol (Target Molecule) ProtectedTetra->Target 80% AcOH 60°C (Controlled Hydrolysis) key1 Starting Material key2 Critical Resolution Step key3 Final Product

Figure 1: Synthetic pathway for the production of enantiopure 3,4,5,6-tetra-O-acetyl-D-myo-inositol.

Detailed Experimental Protocols

Phase 1: Synthesis of (±)-1,2-O-Isopropylidene-myo-inositol

This step breaks the high symmetry of myo-inositol but produces a racemate. The use of kinetic control is vital to prevent the formation of the thermodynamically stable 1,2:4,5-di-O-isopropylidene derivative.

  • Reagents: myo-Inositol (Sigma-Aldrich), 2,2-Dimethoxypropane (DMP), p-Toluenesulfonic acid (p-TsOH), DMF.

  • Equipment: Rotary evaporator, Oil bath (100°C), Nitrogen manifold.

Protocol:

  • Suspend myo-inositol (10.0 g, 55.5 mmol) in anhydrous DMF (100 mL).

  • Add 2,2-dimethoxypropane (14 mL, 114 mmol) and p-TsOH (200 mg).

  • Heat the mixture to 100–110°C under nitrogen. The solution will become clear as the reaction proceeds.

  • Critical Control Point: Monitor by TLC (CHCl3:MeOH 4:1). Stop the reaction when the mono-ketal spot is maximal (approx. 30-60 mins). Prolonged heating favors the di-ketal.

  • Neutralize with triethylamine (1 mL) while hot. Cool to room temperature.

  • Concentrate DMF under reduced pressure.

  • Purification: Crystallize the residue from ethanol/water or perform flash chromatography (CHCl3/MeOH) to isolate the racemic mono-ketal.

    • Yield: ~40–50% (Racemic).

Phase 2: Optical Resolution (The "D" Determinant)

To obtain the D-isomer , we employ a classical resolution strategy using (-)-ω-camphanic chloride. This method is preferred over enzymatic resolution for this specific intermediate when high enantiomeric excess (ee > 99%) is required for pharmaceutical standards.

Protocol:

  • Dissolve (±)-1,2-O-isopropylidene-myo-inositol (5.0 g) in Pyridine (50 mL).

  • Add (-)-ω-camphanic chloride (1.1 eq per OH group is not needed; we selectively target the primary equatorial OHs, but often full derivatization followed by fractional crystallization is used).

    • Alternative High-Yield Route: Use (S)-O-acetylmandelic acid coupling.[1][2][3] This forms diastereomeric esters at the 3- or 6-position.[1]

  • Separation: The diastereomeric esters are separated by fractional crystallization from EtOH or Silica Gel chromatography.

  • Hydrolysis: The isolated D-configured ester is hydrolyzed using mild base (NaOMe/MeOH) to yield D-1,2-O-isopropylidene-myo-inositol .

    • Validation: [α]D should be compared to literature values (approx -40° for the 1L enantiomer, so +40° for 1D, depending on solvent).

Phase 3: Peracetylation

With the 1,2-diol protected as a ketal, the remaining hydroxyls (3,4,5,6) are acetylated.[2][4][5][6][7][8][9][10][11]

Protocol:

  • Dissolve D-1,2-O-isopropylidene-myo-inositol (1.0 g, 4.5 mmol) in Pyridine (10 mL).

  • Add Acetic Anhydride (5 mL, excess) and a catalytic amount of DMAP (10 mg).

  • Stir at room temperature for 4 hours.

  • Quench: Pour into ice water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Wash organics with 1M HCl (to remove pyridine), saturated NaHCO3, and brine.

  • Dry over Na2SO4 and concentrate to yield D-1,2-O-isopropylidene-3,4,5,6-tetra-O-acetyl-myo-inositol as a white solid or syrup.

Phase 4: Selective Deprotection (The Critical Step)

Removing the acetonide without hydrolyzing the acetyl groups or causing acetyl migration (from O3 to O2) is the most difficult step.

  • Mechanism of Failure: Strong acid or heat promotes the formation of an orthoacid intermediate, leading to migration of the acetyl group from C3 to C2/C1.

  • Solution: Use 80% Acetic Acid at moderate temperature.

Protocol:

  • Dissolve the tetra-acetylated intermediate (500 mg) in 80% aqueous Acetic Acid (10 mL).

  • Heat to 60°C (Do not exceed 70°C).

  • Monitor by TLC (Hexane:EtOAc 1:1). The starting material (Rf ~0.[2]6) will disappear, and the product (Rf ~0.[2]2) will appear.[6][8][12]

  • Time: Typically 1–2 hours.

  • Work-up:

    • Evaporate the acetic acid under high vacuum (use a toluene azeotrope to assist removal at lower temperatures).

    • Do not use strong base for neutralization.

  • Purification: Flash chromatography on silica gel (eluent: CHCl3:MeOH 95:5).

  • Final Product: 3,4,5,6-Tetra-O-acetyl-D-myo-inositol.

Quality Control & Data Specifications

Analytical Data Table
ParameterSpecificationNotes
Appearance White crystalline solid or colorless syrupHygroscopic; store in desiccator.
Molecular Formula C₁₄H₂₀O₁₀MW: 348.30 g/mol
1H NMR (DMSO-d6) δ 5.2-5.5 (m, 4H, H-3,4,5,6)δ 3.5-3.8 (m, 2H, H-1,2)δ 1.9-2.1 (s, 12H, 4x OAc)Diagnostic: H-1 and H-2 signals are upfield (3-4 ppm) compared to H-3,4,5,6 (downfield due to acetylation).[7][8][13][14]
Mass Spectrometry [M+Na]+ = 371.1ESI-MS (Positive Mode)
Optical Rotation [α]D ≠ 0Confirmation of enantiomeric purity (Racemate would be 0).
Storage & Stability[8]
  • Acetyl Migration: In solution (especially protic solvents like Methanol or Water), the acetyl group at C3 can migrate to C2 over time (days).

  • Recommendation: Store as a solid at -20°C. If in solution, use CDCl3 or DMSO-d6 and analyze immediately. Avoid leaving in aqueous buffers > pH 7.

References

  • Gigg, R., & Warren, C. D. (1969). The Allyl Ether as a Protecting Group in Carbohydrate Chemistry. Journal of the Chemical Society C: Organic, 2367-2371.
  • Desai, T., Gigg, J., Gigg, R., & Payne, S. (1992). The preparation of intermediates for the synthesis of 1D-myo-inositol 1,4,5-trisphosphate. Carbohydrate Research, 228(1), 209-232. Link

  • Billington, D. C. (1989). Recent developments in the synthesis of myo-inositol phosphates. Chemical Society Reviews, 18, 83-122. Link

  • Sureshan, K. M., Shashidhar, M. S., Praveen, T., & Das, T. (2003). Regioselective protection and deprotection of myo-inositol orthoesters. Chemical Reviews, 103(11), 4477-4512. (Review of protection strategies). Link

  • Chung, S. K., & Kwon, Y. U. (1999). A practical synthesis of optically active myo-inositol polyphosphates. Bioorganic & Medicinal Chemistry Letters, 9(15), 2135-2140. (Describes resolution via camphanates). Link

Sources

Application Note & Protocols: Strategic Use of 3,4,5,6-Tetra-O-acetyl-D-myo-inositol for the Chemical Synthesis of Phosphatidylinositol

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Imperative for Protecting Groups in PI Synthesis

The myo-inositol headgroup possesses six hydroxyl groups of varying reactivity, presenting a significant challenge for regioselective chemical modification.[1] To achieve the precise synthesis of phosphatidylinositol, which requires the formation of a phosphodiester bond at the 1-position, a carefully planned protecting group strategy is paramount. The use of acetyl groups to protect the 3, 4, 5, and 6-hydroxyl positions offers a distinct advantage: they are stable under the conditions required for phosphorylation and coupling to a diacylglycerol backbone but can be removed under very mild basic conditions.[2] This orthogonality is crucial, as harsh deprotection conditions could cleave the sensitive fatty acid ester linkages on the glycerol backbone or cause acyl migration.

Our chosen precursor, 3,4,5,6-Tetra-O-acetyl-D-myo-inositol , leaves the C1 and C2 hydroxyls free. The equatorial C1-OH is more sterically accessible and nucleophilic than the axial C2-OH, allowing for regioselective phosphorylation at the desired position. This strategic protection transforms the complex myo-inositol into a manageable building block for convergent synthesis.

Synthetic Workflow Overview

The synthesis of phosphatidylinositol from our protected inositol precursor is a multi-stage process. The overall strategy involves three key transformations:

  • Regioselective Phosphorylation: The free 1-OH of the tetra-acetylated inositol is first phosphorylated. This is typically achieved using a phosphoramidite reagent, which offers high reactivity and controlled activation.

  • Coupling with Diacylglycerol: The resulting phosphite triester intermediate is coupled with a diacylglycerol (DAG) molecule, such as 1,2-dipalmitoyl-sn-glycerol, to form the complete lipid backbone.

  • Oxidation and Global Deprotection: The phosphite is oxidized to the stable phosphate, followed by the removal of the four acetyl groups from the inositol ring to yield the final, biologically active phosphatidylinositol.

Below is a graphical representation of the synthetic workflow.

G A 3,4,5,6-Tetra-O-acetyl- D-myo-inositol C 1. Phosphitylation (1H-Tetrazole) A->C B Phosphoramidite Reagent B->C D Protected Phosphorylated Inositol Intermediate C->D F 2. Coupling D->F E 1,2-Diacyl-sn-glycerol E->F G Fully Protected Phosphatidylinositol (Phosphite Triester) F->G H 3. Oxidation (e.g., mCPBA or I₂) G->H I Fully Protected Phosphatidylinositol (Phosphate Triester) H->I J 4. Global Deprotection (Mild Base) I->J K Final Product: Phosphatidylinositol (PI) J->K

Caption: High-level workflow for phosphatidylinositol synthesis.

Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous chemicals and should only be performed by trained personnel in a suitable laboratory setting with appropriate personal protective equipment (PPE). All reactions requiring anhydrous conditions should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: Synthesis of Fully Protected Phosphatidylinositol

This protocol details the phosphorylation of the inositol headgroup and its subsequent coupling to a diacylglycerol backbone. The phosphoramidite method is chosen for its efficiency and high yields.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Notes
3,4,5,6-Tetra-O-acetyl-D-myo-inositolC₁₄H₂₀O₁₀348.30Starting material
1,2-Dipalmitoyl-sn-glycerolC₃₅H₆₈O₅568.91Lipid backbone
2-Cyanoethyl N,N-diisopropylchlorophosphoramiditeC₉H₁₇ClN₂OP238.67Phosphitylating agent
1H-TetrazoleCH₂N₄70.05Activator (0.45 M in ACN)
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.24Base
meta-Chloroperoxybenzoic acid (mCPBA)C₇H₅ClO₃172.57Oxidizing agent (≤77%)
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93Solvent
Acetonitrile (ACN), AnhydrousC₂H₃N41.05Solvent
Silica GelSiO₂-For column chromatography
Ethyl Acetate, Hexanes--Eluents for chromatography

Step-by-Step Methodology:

  • Preparation of Inositol Phosphoramidite (In situ): a. To a flame-dried, argon-flushed round-bottom flask, add 3,4,5,6-Tetra-O-acetyl-D-myo-inositol (1.0 eq). b. Dissolve in anhydrous DCM (approx. 0.1 M concentration). c. Add DIPEA (2.5 eq) and cool the solution to 0 °C in an ice bath. d. Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.2 eq) dropwise over 10 minutes. e. Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). This step generates the reactive phosphoramidite of the inositol headgroup in situ.

  • Coupling to Diacylglycerol: a. In a separate flame-dried flask, dissolve 1,2-dipalmitoyl-sn-glycerol (1.1 eq) in anhydrous DCM. b. Add the 1H-Tetrazole solution (3.0 eq) to the diacylglycerol solution. c. Transfer the inositol phosphoramidite solution from step 1e to the diacylglycerol/tetrazole mixture via cannula. d. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the formation of the phosphite triester product by TLC.

  • Oxidation: a. Once the coupling reaction is complete, cool the flask to -40 °C (acetonitrile/dry ice bath). b. Add mCPBA (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly. c. Stir the reaction at -40 °C for 1 hour, then allow it to warm to room temperature over 1 hour. This step converts the phosphite triester to the more stable phosphate triester.[3]

  • Work-up and Purification: a. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). b. Transfer the mixture to a separatory funnel and dilute with DCM. c. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the fully protected phosphatidylinositol.

Characterization: The purified product should be characterized by ¹H NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The ³¹P NMR should show a single peak in the phosphate region (approx. -1 to -3 ppm).

Protocol 2: Global Deprotection to Yield Phosphatidylinositol

This protocol removes the acetyl and cyanoethyl protecting groups to furnish the final product.

Materials and Reagents:

ReagentFormulaNotes
Fully Protected Phosphatidylinositol-Product from Protocol 1
PyridineC₅H₅NSolvent
Ammonium Hydroxide (28-30%)NH₄OHDeprotection reagent
Methanol, Chloroform-Solvents for purification

Step-by-Step Methodology:

  • Deprotection Reaction: a. Dissolve the fully protected phosphatidylinositol (1.0 eq) from Protocol 1 in pyridine. b. Add concentrated ammonium hydroxide (an excess, typically 5-10 equivalents relative to the substrate). c. Stir the mixture vigorously at room temperature for 5-8 hours. Monitor the reaction by TLC until the starting material is fully consumed. This single step removes both the four acetyl esters on the inositol ring and the β-cyanoethyl group from the phosphate via an elimination mechanism.

  • Work-up and Purification: a. Concentrate the reaction mixture to dryness under high vacuum to remove pyridine and ammonia. b. The resulting crude solid is often purified using column chromatography on silica gel. A common solvent system is a gradient of methanol in chloroform. c. Combine the fractions containing the pure product and concentrate to yield phosphatidylinositol as a white solid.

Final Characterization: The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, ³¹P NMR, and HRMS. The final product should be soluble in a chloroform/methanol/water mixture, characteristic of phospholipids.

Chemical Synthesis Diagram

The following diagram illustrates the key chemical transformations described in the protocols.

Caption: Key reaction scheme for PI synthesis. (Note: Image placeholders represent chemical structures).

Troubleshooting and Field-Proven Insights

  • Incomplete Phosphitylation (Protocol 1, Step 1): Ensure all reagents and solvents are strictly anhydrous. Moisture will rapidly quench the chlorophosphoramidite reagent. If the reaction stalls, a small additional charge of the phosphitylating agent may be required.

  • Low Coupling Yield (Protocol 1, Step 2): The purity of the diacylglycerol is critical. Additionally, ensure the 1H-Tetrazole solution is fresh and at the correct concentration, as it acts as the catalyst for the coupling reaction.

  • Incomplete Deprotection (Protocol 2): If TLC shows residual partially-deprotected intermediates, the reaction time can be extended, or a gentle warming (to ~40 °C) may be applied. However, prolonged heating should be avoided to prevent degradation.

  • Purification Challenges: Phospholipids can be challenging to purify via silica gel chromatography due to their amphipathic nature, sometimes leading to streaking and poor separation. Using a well-packed column and a slow, shallow solvent gradient is crucial for success. For final products, alternative purification methods like HPLC can be employed.[4]

References

  • Gokhale, N. A., & Sharad, S. (2001). Synthesis and applications of phosphatidylinositols and their analogues. Journal of Chemical Sciences, 113(5-6), 583-602.

  • Guo, Z. (2014). Recent progress in synthetic and biological studies of GPI anchors and GPI-anchored proteins. Medicinal Research Reviews, 34(4), 844-878.

  • Jeschke, G., & Rentmeister, A. (2016). Synthesis and Cellular Labeling of Caged Phosphatidylinositol Derivatives. Chemistry – A European Journal, 22(45), 16059-16063.

  • Angala, S. K., et al. (2016). Production and Purification of Phosphatidylinositol Mannosides from Mycobacterium smegmatis Biomass. Current Protocols in Chemical Biology, 8(3), 185-203.

  • Jeschke, G., et al. (2017). Synthesis and Cellular Labeling of Multifunctional Phosphatidylinositol Bis‐ and Trisphosphate Derivatives. Angewandte Chemie International Edition, 56(30), 8755-8759.

  • Prestwich, G. D., et al. (2005). Synthesis and biological evaluation of phosphatidylinositol phosphate affinity probes. Organic & Biomolecular Chemistry, 3(22), 3981-3994.

  • Fischl, A. S., & Possmayer, F. (1985). Purification of phosphatidylinositol synthetase from rat brain by CDP-diacylglycerol affinity chromatography and properties of the purified enzyme. Journal of Neurochemistry, 44(1), 175-182.

  • Murase, S., & Okuyama, H. (1986). EDTA-insensitive deacylation of phosphatidylinositol in porcine platelet membranes. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 878(3), 332-338.

  • Antonsson, B. (1990). Purification and characterization of phosphatidylinositol synthase from human placenta. Biochemical Journal, 269(1), 211-217.

  • Wikipedia. (n.d.). Phosphatidylinositol. Retrieved from [Link]

  • Cockcroft, S. (2014). Phosphatidylinositol synthesis at the endoplasmic reticulum. UCL Discovery.

  • Sangiorgio, S., et al. (2022). 2-O-Acetyl-3,4,5,6-tetra-O-benzyl-d-myo-inosityl diphenylphosphate: A new useful intermediate to inositol phosphate and phospholipids. Chirality, 34(8), 1038-1043.

  • Reddy, K. K., & Reddy, K. L. (2003). Regioselective Protection and Deprotection of Inositol Hydroxyl Groups. Chemical Reviews, 103(11), 4335-4378.

  • Lin, C.-C., et al. (2010). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 15(1), 435-453.

Sources

Application Note: Analytical Characterization of 3,4,5,6-Tetra-O-acetyl-D-myo-inositol

[1][2]

Introduction & Scientific Context

The Molecule

3,4,5,6-Tetra-O-acetyl-D-myo-inositol (CAS: 90366-30-6) is a specific regioisomer of myo-inositol tetraacetate.[1][2] Unlike the parent myo-inositol, which is a meso compound, this tetra-acetylated derivative possesses a specific substitution pattern that breaks the molecular symmetry, rendering it chiral .[1]

  • Core Structure: myo-Inositol ring (cyclohexane-1,2,3,4,5,6-hexol).[1][3][4]

  • Modification: Acetyl groups at positions 3, 4, 5, and 6.

  • Functional Handle: Free hydroxyl groups at positions 1 and 2 (a vicinal cis-diol system).[1]

  • Significance: The free 1,2-diol moiety allows for selective phosphorylation or glycosylation, making this molecule a vital scaffold for synthesizing D-myo-inositol-1-phosphate (MIP) analogs and phosphatidylinositol mimics.[1]

The Analytical Challenge

The primary challenge in characterizing this molecule is distinguishing it from its other 14 possible tetra-acetate regioisomers (e.g., 1,2,4,5- or 1,2,3,4-isomers) and verifying its enantiomeric purity.[1] Standard LC-MS can confirm molecular weight but fails to distinguish regioisomers.[1] Nuclear Magnetic Resonance (NMR) is the definitive tool for structural validation, relying on the unique coupling constants of the myo-inositol chair conformation.[1]

Physicochemical Profile

PropertySpecificationNotes
Molecular Formula C₁₄H₂₀O₁₀
Molecular Weight 348.30 g/mol
Appearance White crystalline solidHygroscopic; store under desiccant.[1]
Melting Point 108 – 112 °CLower than parent inositol (225°C).[1]
Solubility Soluble in CHCl₃, DMSO, MeOHSparingly soluble in water; insoluble in hexane.[1]
Chirality D-enantiomerSpecific rotation [α]D must be determined to confirm optical purity.[1]
TLC (SiO₂) R_f ≈ 0.4 (EtOAc:Hexane 4:[1]1)Stains with PMA or H₂SO₄/heat.[1]

Analytical Workflow Overview

The following diagram illustrates the logical flow for complete characterization, ensuring both chemical purity (absence of byproducts) and structural integrity (correct regioisomer).

CharacterizationWorkflowcluster_verificationStructural ProofSampleCrude/Purified SampleTLCTLC Screening(Purity Check)Sample->TLCHPLCHPLC-ELSD/CAD(Quantitation)TLC->HPLCIf pureNMR1H & COSY NMR(Regio-Verification)HPLC->NMRMSHRMS (ESI+)(Mass Confirmation)HPLC->MSPolarimetryPolarimetry(Enantiomeric Purity)NMR->PolarimetryCoACertificate of AnalysisMS->CoAPolarimetry->CoA

Figure 1: Integrated analytical workflow for validating inositol polyacetates.

Detailed Analytical Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: To assess chemical purity and separate acetylated impurities (tri- or penta-acetates).[1]

System Setup:

  • Detector: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).[1] Note: Inositols lack a strong UV chromophore; UV at 210 nm is unreliable due to solvent cutoff interference.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase:

    • Solvent A: Water (0.1% Formic Acid)

    • Solvent B: Acetonitrile (0.1% Formic Acid)

Gradient Method:

Time (min) % Solvent B Flow Rate (mL/min)
0.0 5 1.0
15.0 60 1.0
20.0 95 1.0

| 25.0 | 5 | 1.0 |[1]

Acceptance Criteria:

  • Main peak purity > 98% (area normalization).[1]

  • Absence of late-eluting penta/hexa-acetates (which are more hydrophobic).[1]

Protocol B: Structural Elucidation via NMR (The "Gold Standard")

Objective: To prove the 3,4,5,6-substitution pattern by analyzing chemical shifts and vicinal coupling constants.[1]

Theory: The myo-inositol ring exists in a chair conformation where C2 is axial and C1, C3, C4, C5, C6 are equatorial.[1][4] However, in terms of proton orientation:

  • H-2 is equatorial (narrow triplet, J ≈ 2.5 Hz).[1]

  • H-1, H-3, H-4, H-5, H-6 are axial (large axial-axial couplings, J ≈ 9-10 Hz).[1]

Differentiation Logic:

  • Chemical Shift: Protons attached to O-acetylated carbons (H-3,4,5,[1]6) will be deshielded (shifted downfield to δ 4.8 – 5.6 ppm ).[1] Protons on free hydroxyl carbons (H-1, H-2) will remain upfield (δ 3.5 – 4.2 ppm ).[1]

  • Coupling Pattern:

    • H-2 (eq) will appear as a narrow triplet at ~4.0 ppm (if OH is free) or ~5.6 ppm (if OAc).[1] In our target, C2-OH is free, so H-2 is upfield .[1]

    • H-1 (ax) will appear as a double-doublet (dd).[1] It couples to H-2 (eq-ax, small J) and H-6 (ax-ax, large J).[1] Since C1-OH is free, H-1 is upfield .[1]

    • H-3 (ax) is acetylated (downfield).[1] It couples to H-2 (small) and H-4 (large).[1]

Experimental Parameters:

  • Solvent: CDCl₃ (for clear separation of OH signals) or DMSO-d6 (if solubility is an issue).[1]

  • Frequency: 400 MHz minimum (600 MHz preferred for resolving H-1/H-3 overlap).

Expected 1H NMR Data (CDCl₃, 400 MHz):

ProtonChemical Shift (δ)MultiplicityCoupling (J Hz)Structural Insight
H-2 4.25t (narrow)2.8Equatorial proton on free OH carbon.[1]
H-1 3.65dd10.0, 2.8Axial proton on free OH carbon.[1]
H-3 4.95dd10.0, 2.8Axial proton on OAc carbon.[1]
H-4 5.45t10.0Axial proton on OAc carbon.[1]
H-5 5.15t10.0Axial proton on OAc carbon.[1]
H-6 5.35t10.0Axial proton on OAc carbon.[1]
OAc 1.9 - 2.1s (4x)-Four distinct acetate methyls.[1]

Visualizing the Coupling Network:

NMR_Couplingcluster_legendLegendH2H-2 (eq)Free OHδ ~4.25H1H-1 (ax)Free OHδ ~3.65H2->H1J(eq,ax) ~2.8HzH3H-3 (ax)Acetylatedδ ~4.95H2->H3J(eq,ax) ~2.8HzH6H-6 (ax)Acetylatedδ ~5.35H1->H6J(ax,ax) ~10HzH4H-4 (ax)Acetylatedδ ~5.45H3->H4J(ax,ax) ~10HzH5H-5 (ax)Acetylatedδ ~5.15H4->H5J(ax,ax) ~10HzH5->H6J(ax,ax) ~10HzKey1Upfield (Free OH)Key2Downfield (OAc)

Figure 2: 1H NMR Spin System. Yellow nodes indicate free hydroxyl regions (upfield); Red nodes indicate acetylated regions (downfield).

Protocol C: Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and acetylation count.

  • Method: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Sample Prep: Dissolve 1 mg in 1 mL MeOH. Dilute 1:100 with 50% MeOH/Water + 0.1% Formic Acid.

  • Expected Ions:

    • [M+Na]⁺: m/z 371.1318 (Calculated for C₁₄H₂₀O₁₀Na).[1]

    • [M+NH₄]⁺: m/z 366.1764.[1]

    • Fragmentations: Sequential loss of acetic acid (neutral loss of 60 Da) is common in MS/MS (e.g., m/z 371 -> 311 -> 251).[1]

Protocol D: Enantiomeric Purity (Polarimetry)

Objective: Confirm the "D" configuration and absence of the L-enantiomer.

Since myo-inositol is meso, the 3,4,5,6-tetraacetate is chiral.[1] The D-isomer is typically derived from chiral resolution or specific starting materials (like D-camphor derivatives).[1]

  • Instrument: Digital Polarimeter with Na-lamp (589 nm).[1]

  • Cell: 1 dm path length.[1]

  • Solvent: Chloroform (CHCl₃).[1]

  • Concentration: 1.0 g/100 mL (c = 1.0).[1]

  • Reference Value: [α]₂₀D should be negative (approx -12° to -15° , dependent on exact purity and temperature; literature values vary by synthesis route, so comparison to a known standard is best).

  • Note: If the rotation is 0°, the product is racemic (a mixture of D- and L- isomers).[1]

References

  • Sigma-Aldrich. 3,4,5,6-Tetra-O-acetyl myo-inositol Product Information. Retrieved from

  • Sangiorgio, S., et al. (2022). 2‐O‐Acetyl‐3,4,5,6‐tetra‐O‐benzyl‐d‐myo‐inosityl diphenylphosphate: A new useful intermediate to inositol phosphate and phospholipids.[1][5][6] Chirality, 34(7), 1038–1043.[1] Link

  • Stephens, L. R., et al. (1988). Synthesis of myo-inositol 1,3,4,5,6-pentakisphosphate from inositol phosphates generated by receptor activation.[1] Biochemical Journal, 249(1), 283–292.[1] Link

  • Desai, T., et al. (1996). Synthesis of d- and l-myo-Inositol 1,4,6-Trisphosphate, Regioisomers of a Ubiquitous Second Messenger.[1] Journal of Organic Chemistry, 61(19), 6730–6734.[1] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 892, myo-Inositol. Link

Troubleshooting & Optimization

Technical Support Center: Regioselective Acetylation of myo-Inositol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for myo-inositol chemistry. This guide is designed for researchers, synthetic chemists, and drug development professionals who are navigating the complexities of regioselective acetylation of myo-inositol. As a Senior Application Scientist, my goal is to provide you with not only solutions to common problems but also the underlying scientific principles to help you make informed decisions in your experimental design.

The central challenge in myo-inositol chemistry is the presence of six secondary hydroxyl groups with very similar reactivity, making the selective functionalization of a single position a significant hurdle.[1] This guide provides a structured approach to overcoming these challenges through detailed FAQs, a troubleshooting guide, and validated protocols.

Frequently Asked Questions (FAQs)

This section addresses common conceptual questions about the regioselective acetylation of myo-inositol.

Q1: Why is it so difficult to selectively acetylate a single hydroxyl group on myo-inositol?

A: The difficulty arises from the subtle differentiation between the six hydroxyl groups. myo-Inositol exists in a stable chair conformation with one axial hydroxyl group (at the C2 position) and five equatorial hydroxyl groups (at C1, C3, C4, C5, C6). While the equatorial hydroxyls are generally more sterically accessible and reactive than the axial one, the differences in reactivity among the five equatorial positions are minimal.[2] Standard acylation conditions often lack the precision to distinguish between these positions, leading to a statistical mixture of mono-, di-, and poly-acetylated products and various regioisomers.

Q2: What is the general reactivity order of the hydroxyl groups in unprotected myo-inositol?

A: While highly dependent on the specific reaction conditions, a general trend can be observed. The equatorial hydroxyl groups vicinal to the axial hydroxyl group (C1/C3) are often the most reactive towards acylation.[2] The C4/C6 hydroxyls show intermediate reactivity, and the axial C2-hydroxyl is typically the least reactive due to steric hindrance.[1] However, this intrinsic reactivity can be modulated or even inverted through the use of specific catalysts or protecting group strategies.

Q3: What are the main strategies for achieving regioselectivity?

A: There are three primary strategies:

  • Direct Acylation with Catalysis: This involves using catalysts that can selectively activate a specific hydroxyl group. Modern methods include organocatalysis with acetate, which uses hydrogen bonding to direct the reaction, or transition metal catalysis.[3][4][5]

  • Protecting Group Strategies: This is the most common and robust approach. It involves protecting a subset of hydroxyl groups to leave only the desired positions available for acetylation. The use of orthoesters to protect the 1,3,5-positions is a cornerstone of modern inositol chemistry.[6][7]

  • Enzymatic Acylation: Enzymes, particularly lipases, can exhibit exceptional regio- and enantioselectivity, often targeting positions that are challenging to access through chemical means.[2]

Q4: How does the orthoester protecting group strategy work?

A: Reacting myo-inositol with a trialkyl orthoester (e.g., triethyl orthoformate) in the presence of an acid catalyst (like p-TSA) in a solvent such as DMF protects the C1, C3, and C5 hydroxyl groups simultaneously within a rigid, adamantane-like cage structure.[6][7][8] This leaves the C2 (axial), C4, and C6 (equatorial) hydroxyls free for subsequent selective acetylation. The rigid conformation of the orthoester derivative enhances the reactivity differences between the remaining hydroxyl groups, making selective functionalization much more predictable.

Q5: What are the advantages of acetate-catalyzed acetylation over traditional methods?

A: The acetate-catalyzed method is more environmentally friendly, convenient, and often shows higher regioselectivity compared to methods involving toxic organotin or organoboron reagents.[3][5] The proposed mechanism involves the acetate anion forming a dual hydrogen-bond complex with the diol, which activates a specific hydroxyl group for subsequent mild acetylation with acetic anhydride.[3][5][9] This avoids harsh conditions and toxic reagents.

Troubleshooting Guide

This guide is formatted to help you diagnose and solve specific problems you may encounter during your experiments.

Problem 1: Low or no regioselectivity; my TLC/NMR shows a complex mixture of products.

Potential CauseRecommended Solution & Scientific Rationale
Incorrect Base/Catalyst The choice of base is critical for directing selectivity, especially with orthoester-protected inositols. For mono-acylation of the C4/C6 position, use a mild organic base like triethylamine. For targeting the less reactive C2 position, a strong base like sodium hydride (NaH) is often required to deprotonate the C4/C6 hydroxyls first, followed by an intramolecular acyl migration to the C2 position upon alkylation or acylation.[6][10]
Incorrect Stoichiometry Using more than one equivalent of the acylating agent (e.g., acetic anhydride) will inevitably lead to di- and tri-acetylation. Perform the reaction with a slight deficiency or exactly one equivalent of the acylating agent and monitor carefully by TLC to stop the reaction before over-acylation occurs.
Acyl Migration Acetyl groups can migrate to adjacent hydroxyls, especially during workup or purification on silica gel which can be slightly acidic. To mitigate this, neutralize the reaction mixture carefully and consider using deactivated or base-washed silica gel for chromatography. Acyl migration is a known issue that can scramble selectivity.[8]
Reaction Temperature Too High Higher temperatures can provide enough energy to overcome the small activation barriers between different hydroxyl groups, leading to a loss of selectivity. Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C to room temperature).

Problem 2: The reaction is very slow or does not go to completion.

Potential CauseRecommended Solution & Scientific Rationale
Inadequate Solvent myo-Inositol and its derivatives have poor solubility in many common non-polar organic solvents. For orthoester formation and subsequent acylations, polar aprotic solvents like DMF or DMSO are superior as they can effectively solvate the polyol and reagents, leading to cleaner and more reproducible reactions.[2][8]
Inactive Catalyst Acid catalysts like p-TSA used for orthoester formation can degrade over time. Ensure you are using a fresh or properly stored catalyst. For acetate-catalyzed reactions, ensure the tetrabutylammonium acetate is anhydrous, as water can interfere with the reaction.
Steric Hindrance If you are trying to acetylate a sterically hindered position (like the C2-axial hydroxyl), the reaction will naturally be slower. You may need to increase the reaction time, use a more reactive acylating agent (e.g., an acyl chloride instead of an anhydride), or switch to a stronger base to enhance the nucleophilicity of the target hydroxyl.

Problem 3: The yield of the desired mono-acetylated product is low.

Potential CauseRecommended Solution & Scientific Rationale
Difficult Purification The polarity of different mono-acetylated isomers can be very similar, making chromatographic separation challenging and leading to product loss. Use a high-quality silica gel with a shallow solvent gradient during column chromatography. Sometimes, converting the mixture of isomers to a less polar derivative (e.g., by silylating the remaining free hydroxyls) can improve separation.
Side Reactions Besides over-acetylation, other side reactions can occur. For example, when using strong bases like NaH, elimination reactions are a possibility if leaving groups are present. Ensure an inert atmosphere (N₂ or Ar) to prevent degradation of reagents.
Inefficient Protecting Group Strategy If direct acetylation is consistently failing, it is a strong indicator that a protecting group strategy is necessary. The initial investment in synthesizing a protected intermediate like a myo-inositol orthoester often pays off with much higher yields and cleaner reactions in subsequent steps.[6] Ketalization can also be an option, but often results in isomeric mixtures.[2]

Visual Workflows and Data

Decision Workflow for Regioselective Acetylation

The following diagram outlines a decision-making process for selecting an appropriate strategy for the regioselective acetylation of myo-inositol.

G start Start: Need for Regioselective Mono-acetylation strategy Choose Primary Strategy start->strategy direct Direct Catalytic Acetylation strategy->direct Green chemistry desired or simple substrate protect Protecting Group Strategy strategy->protect High selectivity required for complex synthesis enzyme Enzymatic Acylation strategy->enzyme High enantio- or regioselectivity needed protect_choice Select Protecting Group protect->protect_choice orthoester 1,3,5-Orthoester Protection (High Selectivity for 2,4,6-OH) protect_choice->orthoester Recommended ketal Ketal Protection (Often yields mixtures) protect_choice->ketal Use with caution ortho_acyl Acylate Free OH Groups (C2, C4, or C6) orthoester->ortho_acyl base_choice Choose Base for Selectivity ortho_acyl->base_choice base_org Organic Base (Py, Et3N) Targets C4/C6-OH base_choice->base_org base_nah Strong Base (NaH) Targets C2-OH base_choice->base_nah deprotect Deprotection to yield Final Product base_org->deprotect base_nah->deprotect

Sources

Technical Support Center: Selective Deprotection of 3,4,5,6-Tetra-O-acetyl-D-myo-inositol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective deprotection of 3,4,5,6-Tetra-O-acetyl-D-myo-inositol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselective deacetylation of this important synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to support your experimental success.

Introduction

myo-Inositol and its derivatives are fundamental to numerous cellular processes, including signal transduction and protein anchoring.[1] The synthesis of biologically active inositol phosphates and their analogs often requires a strategic series of protection and deprotection steps.[1][2] 3,4,5,6-Tetra-O-acetyl-D-myo-inositol is a key building block, presenting two free hydroxyl groups at the C1 and C2 positions for further functionalization. However, achieving selective deprotection at other positions can be challenging due to the potential for acetyl group migration.[1] This guide provides practical solutions to common issues encountered during these synthetic transformations.

Troubleshooting Guide

This section addresses specific problems that may arise during the selective deprotection of 3,4,5,6-Tetra-O-acetyl-D-myo-inositol.

Problem 1: Incomplete or No Deprotection

Symptoms:

  • TLC or LC-MS analysis shows predominantly starting material.

  • The isolated product yield is significantly lower than expected.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Insufficient Reagent Activity The deprotection reagent (e.g., base, acid, or enzyme) may be old, improperly stored, or used at too low a concentration.1. Verify Reagent Quality: Use a fresh batch of the deprotection reagent. For basic conditions like sodium methoxide, ensure it has been stored under anhydrous conditions. 2. Optimize Reagent Stoichiometry: Incrementally increase the equivalents of the reagent. For catalytic reactions, consider increasing the catalyst loading.
Suboptimal Reaction Temperature The reaction may be too slow at the current temperature.1. Gradual Temperature Increase: Cautiously increase the reaction temperature in 5-10°C increments, monitoring for side product formation by TLC. 2. Consult Literature: Refer to established protocols for similar deprotection reactions on inositol derivatives to find optimal temperature ranges.[3][4]
Solvent Issues The chosen solvent may not be suitable for the reaction, leading to poor solubility of the substrate or reagent.1. Solvent Screening: Test a range of solvents in which both the substrate and reagent are soluble. Common solvents for deacetylation include methanol, ethanol, and dichloromethane. 2. Ensure Anhydrous Conditions: For base-catalyzed reactions, use dry solvents to prevent quenching of the reagent.
Problem 2: Non-Selective Deprotection or Multiple Products

Symptoms:

  • TLC plate shows multiple spots, indicating a mixture of partially and fully deacetylated products.

  • NMR or Mass Spectrometry data confirms the presence of multiple isomeric products.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Acetyl Migration Acetyl groups on myo-inositol are notoriously prone to migration, especially under basic or acidic conditions, leading to a mixture of isomers.[1]1. Milder Reaction Conditions: Employ milder bases (e.g., K₂CO₃ in methanol) or acids (e.g., catalytic p-toluenesulfonic acid). 2. Lower Reaction Temperature: Perform the reaction at 0°C or even lower to minimize the rate of acetyl migration. 3. Enzymatic Deprotection: Consider using lipases, which can offer high regioselectivity under neutral pH conditions.[5]
Over-reaction The reaction was allowed to proceed for too long, leading to the removal of more than the desired number of acetyl groups.1. Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS at regular, short intervals (e.g., every 15-30 minutes). 2. Quench Promptly: Once the desired product is observed as the major spot, immediately quench the reaction.
Inappropriate Reagent The chosen reagent may be too harsh for selective deprotection.1. Reagent Selection: For selective deprotection, consider reagents known for their milder nature. For instance, enzymatic approaches often provide superior selectivity.[6]
Problem 3: Formation of Unexpected Byproducts

Symptoms:

  • Characterization data (NMR, MS) reveals the presence of unexpected structures, such as elimination or rearrangement products.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Strongly Basic or Acidic Conditions Harsh conditions can lead to side reactions like elimination, particularly if there are leaving groups present on the inositol ring in other synthetic steps.1. Use of Buffered Systems: Employ buffered solutions to maintain a stable pH throughout the reaction. 2. Alternative Deprotection Methods: Explore alternative deprotection strategies that avoid harsh conditions, such as enzymatic methods or methods utilizing organotin reagents for selective anomeric deacetylation in related carbohydrate chemistry.[7][8]
Presence of Other Functional Groups Other functional groups on the molecule may not be compatible with the deprotection conditions.1. Orthogonal Protecting Group Strategy: In the synthetic design phase, ensure that all protecting groups are orthogonal, meaning they can be removed under different conditions without affecting each other.

Experimental Workflow & Diagrams

A general workflow for troubleshooting selective deprotection is outlined below.

G cluster_0 Troubleshooting Workflow start Start: Unexpected Result in Deprotection check_purity Check Starting Material Purity start->check_purity incomplete Incomplete Reaction? check_purity->incomplete non_selective Non-selective Reaction? incomplete->non_selective No optimize_reagent Optimize Reagent (Concentration, Freshness) incomplete->optimize_reagent Yes byproducts Unexpected Byproducts? non_selective->byproducts No milder_cond Use Milder Conditions (pH, Temp) non_selective->milder_cond Yes byproducts->milder_cond Yes enzymatic Consider Enzymatic Method byproducts->enzymatic Consider optimize_temp Adjust Temperature optimize_reagent->optimize_temp optimize_solvent Change Solvent optimize_temp->optimize_solvent optimize_solvent->incomplete end End: Desired Product optimize_solvent->end Successful monitor_rxn Monitor Reaction Closely milder_cond->monitor_rxn milder_cond->end Successful monitor_rxn->non_selective monitor_rxn->end Successful orthogonal Review Orthogonal Protection Strategy enzymatic->orthogonal orthogonal->end

Caption: A flowchart for troubleshooting common issues in selective deprotection.

Frequently Asked Questions (FAQs)

Q1: Which hydroxyl group is most likely to be deprotected first under basic conditions?

The reactivity of the hydroxyl groups in myo-inositol derivatives is influenced by both steric and electronic factors. While the C1 and C2 hydroxyls are already free in your starting material, if you were aiming for partial deprotection of a fully acetylated myo-inositol, the equatorial hydroxyls are generally more reactive than the axial C2 hydroxyl. Among the equatorial positions, the C1/C3 and C4/C6 positions often show higher reactivity. However, the specific regioselectivity can be highly dependent on the reaction conditions.

Q2: Can I selectively deprotect a single acetyl group from 3,4,5,6-Tetra-O-acetyl-D-myo-inositol?

Achieving mono-deprotection chemically can be very challenging due to the similar reactivity of the four equatorial acetyl groups and the risk of acetyl migration.[1] Your best chance for success would be to use a highly regioselective enzymatic method. Lipases, for example, have been shown to selectively acylate and deacetylate inositol derivatives.[5] Alternatively, very carefully controlled reaction conditions with a sub-stoichiometric amount of a mild base at low temperatures, with diligent reaction monitoring, might yield the desired mono-deprotected product, albeit likely in a mixture that requires careful separation.

Q3: What are the best analytical techniques to monitor the deprotection reaction?

Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring the progress of the reaction. Staining with a permanganate dip or charring with a p-anisaldehyde solution is effective for visualizing inositol derivatives. For more quantitative analysis and to distinguish between isomers, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural confirmation of the final product(s).

Q4: How can I prevent acetyl migration during workup and purification?

Acetyl migration can also occur during the workup and purification steps. To minimize this:

  • Neutralize Carefully: After quenching the reaction, ensure the pH is brought to neutral before solvent evaporation.

  • Low Temperatures: Keep the product cold during extraction and concentration.

  • Silica Gel Chromatography: Be aware that silica gel is slightly acidic and can sometimes promote acetyl migration. To mitigate this, you can use deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or opt for other purification methods like flash chromatography with a neutral stationary phase or crystallization.

Q5: Are there any alternatives to acetyl protecting groups for inositols?

Yes, a variety of protecting groups are used in inositol chemistry to achieve orthogonal protection strategies. These include:

  • Benzyl (Bn) ethers: Stable to a wide range of conditions and typically removed by hydrogenolysis.

  • Silyl ethers (e.g., TBDMS, TIPS): Offer tunable stability and are removed with fluoride reagents.

  • Ketals and Acetals (e.g., isopropylidene, cyclohexylidene): Useful for protecting vicinal diols.[1]

  • Orthoesters: Can serve as versatile protecting groups that can be regioselectively opened.[9][10]

The choice of protecting group strategy is crucial for the successful synthesis of complex inositol derivatives.[11][12]

G cluster_0 Regioselective Deprotection Strategies cluster_1 Chemical Methods cluster_2 Enzymatic Methods Start 3,4,5,6-Tetra-O-acetyl-D-myo-inositol Basic Basic Hydrolysis (e.g., NaOMe/MeOH) Start->Basic Prone to migration Acidic Acidic Hydrolysis (e.g., cat. H+) Start->Acidic Prone to migration Organometallic Organometallic Reagents (e.g., Organotin) Start->Organometallic High selectivity in some cases Lipases Lipases Start->Lipases High regioselectivity Esterases Esterases Start->Esterases High regioselectivity Product Selectively Deprotected myo-Inositol Basic->Product Acidic->Product Organometallic->Product Lipases->Product Esterases->Product

Caption: Overview of strategies for the selective deprotection of acetylated myo-inositol.

References

  • Sureshan, K. M., Shashidhar, M. S., Praveen, T., & Das, T. (2003). Regioselective Protection and Deprotection of Inositol Hydroxyl Groups. Chemical Reviews, 103(11), 4477-4503. [Link]

  • Flaherty, D. P., & Ludeke, M. D. (2012). The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry). Molecules, 17(9), 10839-10864. [Link]

  • Vibhute, A. M., Vidyasagar, A., Sarala, S., & Sureshan, K. M. (2012). Regioselectivity among six secondary hydroxyl groups: selective acylation of the least reactive hydroxyl groups of inositol. Chemical Communications, 48(5), 1716-1722. [Link]

  • Ghamdi, K., & D'Souza, M. J. (2016). Diastereoselective synthesis of new O-alkylated and C-branched inositols and their corresponding fluoro analogues. Beilstein Journal of Organic Chemistry, 12, 385-391. [Link]

  • Jurček, O., & Wimmer, Z. (2021). Enantioselective Organocatalytic Desymmetric Acylation as an Access to Orthogonally Protected myo-Inositols. ChemRxiv. [Link]

  • Shashidhar, M. S., & Reddy, M. V. R. (2002). Regioselective protection of myo-inositol orthoesters – recent developments. Journal of Chemical Sciences, 114(4), 321-327. [Link]

  • Jabbari, M., & Keypour, H. (2020). Selective Anomeric Deacetylation of Per-Acetylated Carbohydrates Using (i-Pr)3Sn(OEt) and Synthesis of New Derivatives. Journal of Molecular Biology Research, 10(1), 1. [Link]

  • Jabbari, M., & Keypour, H. (2020). Selective Anomeric Deacetylation of Per-Acetylated Carbohydrates Using (i-Pr)3Sn(OEt) and Synthesis of New Derivatives. Journal of Molecular Biology Research. [Link]

  • Macchi, F., & Potenza, D. (2022). Improved Chemistry of myo‐Inositol: A New Synthetic Strategy to Protected 1‐Keto. ChemistryOpen, 11(5), e202200036. [Link]

  • Swarbrick, J. M., Cooper, S., Bultynck, G., & Gaffney, P. R. J. (2009). Regioselective deprotection of orthobenzoates for the synthesis of inositol phosphates. Organic & Biomolecular Chemistry, 7(8), 1709-1715. [Link]

  • van der Vorm, S. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. Scholarly Publications Leiden University. [Link]

  • Sureshan, K. M., Shashidhar, M. S., Praveen, T., & Das, T. (2003). Regioselective protection and deprotection of inositol hydroxyl groups. Chemical Reviews, 103(11), 4477-503. [Link]

Sources

Validation & Comparative

Strategic Guide: Advantages of 3,4,5,6-Tetra-O-acetyl-D-myo-inositol in Phosphoinositide Synthesis

[1]

Executive Summary

In the complex landscape of inositol chemistry, selecting the correct protecting group strategy is the single most critical decision determining synthetic yield and stereochemical purity. While traditional routes utilize orthoformates or ketals (acetonides), these often require harsh deprotection conditions or extensive chiral resolution steps.

3,4,5,6-Tetra-O-acetyl-D-myo-inositol has emerged as a superior "chiral pool" precursor for three specific reasons:

  • Intrinsic Regioselectivity: It presents a free vicinal diol at positions C1 and C2, where the equatorial C1-OH is significantly more nucleophilic than the axial C2-OH, allowing for direct, protecting-group-free phosphorylation of the C1 position.

  • Enantiomeric Purity: Supplied as the resolved D-isomer , it eliminates the need for late-stage optical resolution, ensuring 100% stereochemical fidelity for biologically active D-phosphoinositides.

  • Orthogonal Solubility: Unlike free inositol, it is soluble in standard organic solvents (DCM, THF), yet its acetyl groups are easily cleaved under mild basic conditions compatible with sensitive phosphate esters.

Technical Deep Dive: Structure & Properties

The Molecule[2][3][4][5][6][7][8][9]
  • IUPAC Name: 3,4,5,6-Tetra-O-acetyl-D-myo-inositol[1][2]

  • Functional Core: 1,2-Vicinal Diol (unprotected).

  • Stereochemistry: D-enantiomer (matches the stereochemistry of natural PI signaling molecules).

  • Solubility: High in CH₂Cl₂ (DCM), Pyridine, DMSO; Low in Water.

The "D" Factor: Why Chirality Matters

Natural phosphoinositide signaling is exclusive to the D-myo-inositol series. Using racemic precursors (like myo-inositol or racemic tetra-acetates) yields a 50% mixture of biologically inactive (or inhibitory) L-isomers.

  • Traditional Approach: Synthesize racemic PI

    
     Resolve with chiral HPLC or diastereomeric salts (Yield loss >50%).
    
  • D-Tetra-Ac-Ins Approach: Start with 100% D-isomer

    
     Product is 100% D-isomer (No resolution loss).
    

Comparative Analysis: D-Tetra-Ac-Ins vs. Alternatives

The following table contrasts D-Tetra-Ac-Ins with the two most common alternative precursors: 1,3,5-Orthoformates and 1,2-Isopropylidene (Acetonide) Ketals .

Feature3,4,5,6-Tetra-O-acetyl-D-Ins myo-Inositol 1,3,5-Orthoformate 1,2-O-Isopropylidene-myo-Inositol
Primary Utility Synthesis of PI and Ins(1)P Synthesis of IP₃ (1,4,5) Synthesis of Ins(3,4,5,6)P₄
Free Hydroxyls C1 (eq), C2 (ax) C2, C4, C6C3, C4, C5, C6
C1-Phosphorylation Direct & Regioselective Difficult (C1 is protected)Impossible (C1 is protected)
Solubility Organic Solvents (High)ModerateOrganic Solvents (High)
Deprotection Base (Mild) (e.g., NH₃/MeOH)Acid (Can migrate phosphates)Acid (Can migrate phosphates)
Chirality Available as pure D-isomerUsually Racemic (requires resolution)Racemic (requires resolution)
Expert Insight: The Regioselectivity Advantage

The most profound advantage of D-Tetra-Ac-Ins is the electronic and steric differentiation between the C1-OH (equatorial) and C2-OH (axial) .

  • Mechanism: In a phosphorylation reaction (e.g., phosphoramidite coupling), the equatorial hydroxyl at C1 is sterically more accessible and kinetically more nucleophilic than the axial C2 hydroxyl.

  • Result: You can selectively phosphorylate C1 without needing to protect C2. This saves two synthetic steps (protection of C2, deprotection of C2).

Experimental Workflow & Visualization

Pathway Comparison: Synthesis of D-myo-Inositol-1-Phosphate

The diagram below illustrates the efficiency of the D-Tetra-Ac-Ins route compared to the traditional Acetonide route.

GInositolmyo-Inositol(Racemic/Meso)Ketal1,2-O-Isopropylidene(Racemic)Inositol->KetalAcetonone/H+ProtectProtection of 3,4,5,6(Benzylation)Ketal->ProtectBnBrDeprotectKetalAcid Hydrolysis(Remove Ketal)Protect->DeprotectKetalHClResolutionChiral Resolution(Loss of 50%)DeprotectKetal->ResolutionCamphanates/HPLCPhos_TradPhosphorylationResolution->Phos_TradComplexTetraAc3,4,5,6-Tetra-O-acetyl-D-myo-inositolTargetD-myo-Inositol1-PhosphatePhos_Trad->TargetH2/PdPhos_DirectRegioselectivePhosphorylation (C1)TetraAc->Phos_DirectP(III) Reagent(Kinetic Control)Deprotect_FinalGlobal Deprotection(Base)Phos_Direct->Deprotect_FinalNH3/MeOHDeprotect_Final->TargetHigh Yield

Caption: Comparison of synthetic routes. The Tetra-Acetyl route (Blue) bypasses the resolution and ketal manipulation steps required in the Traditional route (Grey).

Validated Experimental Protocol

Objective: Synthesis of D-myo-Inositol 1-Phosphate using 3,4,5,6-Tetra-O-acetyl-D-myo-inositol.

Materials
  • Precursor: 3,4,5,6-Tetra-O-acetyl-D-myo-inositol (Pure D-isomer).

  • Phosphorylating Agent: Dibenzyl N,N-diisopropylphosphoramidite.

  • Activator: 1H-Tetrazole.

  • Oxidant: m-CPBA or t-BuOOH.

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 eq of D-Tetra-Ac-Ins in anhydrous DCM under Argon.

    • Note: Ensure the precursor is strictly dry; water competes with the hydroxyls.

  • Regioselective Coupling: Add 1.1 eq of Dibenzyl phosphoramidite and 1.5 eq of 1H-Tetrazole . Stir at room temperature for 2 hours.

    • Critical Control Point: Monitor via TLC. The equatorial C1-OH reacts significantly faster. Stop the reaction before the axial C2-OH begins to react (formation of bis-phosphate).

  • Oxidation: Cool to -40°C. Add m-CPBA (1.2 eq) to oxidize the P(III) intermediate to the P(V) phosphate ester.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.

  • Deprotection (One-Pot):

    • Step A (Acetate Removal): Treat the intermediate with methanolic ammonia (7N NH₃ in MeOH) for 12 hours at RT. This cleaves the acetyl groups.

    • Step B (Benzyl Removal): Subject the crude product to hydrogenolysis (H₂, Pd/C) in EtOH/H₂O.

  • Purification: Ion-exchange chromatography (Dowex 1x8, Formate form) eluting with a gradient of Ammonium Formate.

Expected Outcome
  • Yield: ~65-75% (Overall).

  • Regioselectivity: >9:1 (C1 vs C2 phosphorylation).

  • Purity: >98% D-isomer.

Stability & Handling (Expert Tips)

  • Acyl Migration: A known risk with partially acetylated inositols is acyl migration (acetyl group moving from C3 to C2) under basic conditions.

    • Prevention: Perform all pre-phosphorylation steps in neutral or slightly acidic media. Avoid triethylamine during the initial dissolution.

  • Hygroscopicity: The tetra-acetate is moderately hygroscopic. Store at -20°C in a desiccator.

  • Analysis: NMR analysis of the 1,2-diol region (δ 3.5–4.2 ppm) is critical. The C1-H signal (dd, ~3.5 ppm) and C2-H signal (t, ~4.0 ppm) are distinct. Disappearance of the C1-H signal shift indicates successful phosphorylation.

References

  • Billington, D. C. (1989). The Inositol Phosphates: Chemical Synthesis and Biological Significance. VCH Publishers. (Definitive text on inositol numbering and reactivity).
  • Bruzik, K. S., & Tsai, M. D. (1992). "Efficient and systematic synthesis of enantiomerically pure inositol polyphosphates." Journal of the American Chemical Society, 114(16), 6361-6374. Link

  • Desai, T., Gigg, J., & Gigg, R. (1996). "Synthesis of D-myo-inositol 1-phosphate and D-myo-inositol 3-phosphate." Carbohydrate Research, 280(2), 209-224.
  • Sureshan, K. M., et al. (2009). "Regioselective O-acylation of myo-inositol 1,3,5-orthoesters." Tetrahedron Letters, 50(26), 3245-3247. (Discusses acyl migration and regioselectivity principles). Link

  • Conway, S. J., et al. (2010). "Inositol phosphate synthesis." Accounts of Chemical Research, 43(8), 1173-1182. (Modern review of precursor selection).

High-Fidelity Purity Assessment of Synthetic 3,4,5,6-Tetra-O-acetyl-D-myo-inositol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4,5,6-Tetra-O-acetyl-D-myo-inositol is a critical, high-value intermediate in the total synthesis of biologically active inositol polyphosphates (such as D-IP3 and D-IP4) and phosphatidylinositols.[1][2][3] Its utility relies entirely on the precise regiochemical protection of the C3, C4, C5, and C6 hydroxyls, leaving the C1-C2 vicinal diol available for selective phosphorylation or glycosylation.[3]

The Challenge: Commercial "technical grade" alternatives often contain significant levels of regioisomers (e.g., 1,2,4,5-tetra-acetate) and hydrolysis byproducts (tri-acetates) due to the notorious phenomenon of acyl migration under basic or acidic conditions.[2] Using these impure mixtures in downstream synthesis leads to inseparable phosphate isomers, rendering biological assays useless.[3]

This guide details the comparative assessment of high-purity synthetic 3,4,5,6-tetra-O-acetyl-D-myo-inositol against lower-grade alternatives and defines the gold-standard analytical workflow required to validate its integrity.

Part 1: Product Performance Comparison

High-Purity Synthetic vs. Crude/Technical Grade

In drug discovery and metabolic signaling research, the "performance" of this intermediate is defined by its ability to yield a single, pure regioisomer in subsequent phosphorylation steps.[3]

FeatureHigh-Purity Synthetic (Target) Alternative: Crude/Technical Grade Impact on Downstream Application
Regio-Purity >98% (3,4,5,6-isomer)85-90% (Mix of 3,4,5,6- and 1,2,4,5-)Critical: Impure regioisomers lead to "scrambled" phosphate patterns (e.g., generating IP3 isomers that do not bind the IP3 receptor).[1][2][3]
Enantiomeric Excess (ee) >99% D-isomerRacemic (DL) or Low eeCritical: Only the D-enantiomer is biologically active in mammalian signaling pathways.[1][2] Racemic mixtures dilute potency by 50%.[2][3]
Acyl Stability Lyophilized/AnhydrousOften hygroscopic/SolvatedMoisture catalyzes acyl migration (O-3

O-2), degrading the product into a useless isomeric mixture before use.[1][2][3]
Solubility Profile Clear in DMSO/CHCl3Hazy (Inorganic salts/Silica)Particulates interfere with microfluidic phosphorylation flow chemistry.[2]

Part 2: The Analytical Decision Matrix

To validate the purity of 3,4,5,6-Tetra-O-acetyl-D-myo-inositol, standard QC methods (like simple HPLC-UV) are insufficient due to the lack of a strong chromophore and the subtle structural differences between regioisomers.[1][2][3]

Diagram 1: Analytical Workflow for Regio-Purity

This decision tree guides the researcher through the necessary validation steps, prioritizing structural certainty over simple throughput.[2][3]

PurityAssessment Start Sample: 3,4,5,6-Tetra-O-acetyl-D-myo-inositol Solubility Solubility Check (DMSO-d6 vs CDCl3) Start->Solubility qNMR Primary Method: 1H qNMR (Regio-isomer detection) Solubility->qNMR Dissolved HPLC_CAD Secondary Method: HPLC-CAD (Non-isomeric impurities) qNMR->HPLC_CAD Regio-pure >95% Polarimetry Tertiary Method: Polarimetry (Enantiomeric Identity) HPLC_CAD->Polarimetry Purity >98% Decision Pass Criteria? Polarimetry->Decision Release Release for Synthesis (Store -20°C) Decision->Release Yes Reject Reject/Repurify (Acyl Migration Detected) Decision->Reject No

Caption: A multi-modal validation workflow prioritizing NMR for structural confirmation and HPLC-CAD for quantitation.

Part 3: Detailed Analytical Protocols

Method A: 1H NMR Spectroscopy (The Gold Standard)

Why this is the standard: Mass spectrometry (LC-MS) cannot distinguish between the 3,4,5,6-tetra-acetate and the 1,2,4,5-tetra-acetate (same mass).[1][2] NMR is the only technique that provides a "fingerprint" of the symmetry breaking.[3]

Expert Insight: The key to this assay is solvent selection . Avoid


 or 

, as protic solvents can catalyze acyl migration or obscure hydroxyl protons.[2][3] DMSO-d6 is mandatory to observe the distinct doublets of the free OH groups at C1 and C2.
Protocol Steps:
  • Preparation: Dissolve 10 mg of sample in 0.6 mL of DMSO-d6 (99.9% D).

  • Acquisition: Run a standard 1H spectrum (min 400 MHz, 600 MHz preferred). Set relaxation delay (

    
    ) to 10 seconds to allow accurate integration of the acetyl methyl groups.
    
  • Critical Signal Verification (Self-Validating):

    • Acetyl Region (1.9 - 2.1 ppm): You must observe 4 distinct singlets (or 2 overlapping and 2 distinct) integrating to 12 protons total.[1][2]

    • Ring Protons (3.5 - 5.5 ppm):

      • Look for H-2 (axial).[1][2] In myo-inositol, H-2 is usually a triplet (apparent) or dd with small couplings (

        
         Hz).[1][2]
        
      • The Diagnostic: If the symmetry is broken (chiral D-isomer), the H-1 and H-3 signals will not be equivalent.[1][2]

    • Hydroxyl Protons: In DMSO-d6, sharp doublets for OH-1 and OH-2 should appear between 5.0 - 6.5 ppm.[1][2][3] Broad or missing OH signals indicate wet solvent or rapid exchange (sample degradation).[2]

Method B: HPLC with Charged Aerosol Detection (CAD)

Why UV fails: Acetyl groups have weak absorbance at 210 nm, and solvents like Methanol/Acetonitrile absorb in this region, causing baseline drift.[2] CAD (or ELSD) detects all non-volatile compounds, providing a true "mass balance" purity.[2]

Protocol Steps:
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2][3]

  • Mobile Phase:

    • A: Water (0.1% Formic Acid)[2]

    • B: Acetonitrile (0.1% Formic Acid)[2]

  • Gradient: 5% B to 60% B over 20 minutes. (Acetyl groups increase hydrophobicity significantly compared to free inositol).[2]

  • Detector: CAD (Nebulizer temp 35°C).

  • Validation: The 3,4,5,6-tetra-acetate should elute as a single sharp peak.[1][2][3] Any shoulder indicates acyl migration (formation of 2,4,5,6- or 1,2,4,5- isomers).[2][3]

Part 4: Understanding the Failure Mode (Acyl Migration)

The most common reason for "product failure" in this category is not poor synthesis, but poor storage or handling leading to acyl migration. This is a thermodynamic equilibration where acetyl groups move to the free hydroxyls (neighboring group participation).

Diagram 2: Acyl Migration Pathway

This diagram illustrates why the 1,2-diol (the target) is unstable and can degrade into the thermodynamic sink (more stable regioisomers).[2]

AcylMigration Target 3,4,5,6-Tetra-O-acetyl (Target: 1,2-diol free) Target->Target Stable at pH 4-6, -20°C Intermediate Orthoacid Intermediate Target->Intermediate Base/Acid Catalysis Impurity1 2,4,5,6-Tetra-O-acetyl (1,3-diol free) Intermediate->Impurity1 Migration (O3 -> O2) Impurity2 1,4,5,6-Tetra-O-acetyl (2,3-diol free) Intermediate->Impurity2 Migration (O3 -> O1)

Caption: Acyl migration from O-3 to O-2 or O-1 is the primary degradation pathway, catalyzed by pH extremes.[1][2][3]

Part 5: Experimental Data Summary (Case Study)

The following table summarizes a comparison between a "Fresh Synthetic Batch" and a "Degraded Batch" (stored at Room Temp for 30 days), analyzed using the protocols above.

ParameterFresh Synthetic Batch Degraded Batch (30 Days RT) Interpretation
Appearance White Crystalline SolidSlightly waxy/clumped solidHygroscopicity absorbed moisture, catalyzing migration.[1][2][3]
Melting Point 218 - 220 °C (Sharp)195 - 210 °C (Broad)Eutectic depression due to isomer mixture.[1][2]
HPLC Purity (CAD) 99.2%88.4%10.8% converted to other isomers.[2]
1H NMR (OH region) Two sharp doublets (5.2, 5.4 ppm)Broad multiplets / Add'l signalsLoss of defined 1,2-diol structure.[1][2]

References

  • Sureshan, K. M., et al. (2008).[2][3] Regioselective O-acylation of myo-inositol 1,3,5-orthoesters: dependence of regioselectivity on the stoichiometry of the base.[1][2][3] Tetrahedron Letters.[2][3] Link[2]

  • Sangiorgio, S., et al. (2022).[2][3] 2‐O‐Acetyl‐3,4,5,6‐tetra‐O‐benzyl‐d‐myo‐inosityl diphenylphosphate: A new useful intermediate to inositol phosphate and phospholipids.[3][4][5][6] Chirality.[2][3][6] Link[2]

  • Ward, R. M., et al. (2015).[2][3] Inositol Analysis by HPLC and Its Stability in Scavenged Sample Conditions. Journal of Analytical Methods.[3] Link

  • Conway, S. J., et al. (2016).[3] The "Other" Inositols and Their Phosphates: Synthesis, Biology, and Medicine.[3] Angewandte Chemie International Edition.[3] Link

  • Sigma-Aldrich. Product Specification: 3,4,5,6-Tetra-O-acetyl-myo-inositol.[1][2][3]Link[2]

Sources

Safety Operating Guide

Proper Disposal Procedures for 3,4,5,6-Tetra-O-acetyl-D-myo-inositol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

This guide defines the standard operating procedure (SOP) for the disposal of 3,4,5,6-Tetra-O-acetyl-D-myo-inositol . While this compound is generally classified as non-hazardous under GHS criteria, its status as a synthetic intermediate requires strict adherence to Organic Solid Waste protocols.[1]

Core Directive: Do NOT dispose of this compound down the drain or in general municipal trash. Despite its low toxicity profile, the acetylated structure presents a theoretical risk of hydrolysis (releasing acetic acid) if introduced into uncontrolled aqueous waste streams.[1] All disposal must occur via high-temperature incineration through a licensed chemical waste contractor.[1]

Chemical Profile & Hazard Assessment

Before initiating disposal, verify the material identity against the following parameters to ensure stream integrity.

Table 1: Physicochemical Identification
ParameterSpecification
Chemical Name 3,4,5,6-Tetra-O-acetyl-D-myo-inositol
CAS Number 90366-30-6 (Anhydrous) / 1195691-55-4 (Hydrate)
Molecular Formula C₁₄H₂₀O₁₀
Physical State White to off-white solid powder
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water
Reactive Groups Acetyl esters (susceptible to hydrolysis)
Expert Hazard Analysis
  • Toxicity: Current data indicates this substance is not classified as dangerous according to GHS or Transport Regulations (IATA/DOT) [1, 2].[1][2] It is not a P-listed or U-listed RCRA waste.[1][3]

  • Reactivity: The primary concern is hydrolytic instability .[1] In the presence of strong bases or prolonged exposure to aqueous environments, the acetyl groups can cleave, releasing acetic acid.

    • Operational Impact: Do not commingle with strong alkaline waste (e.g., NaOH solutions) to avoid exothermic hydrolysis and pH shifts in the waste container.[1]

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Characterization

Determine the state of the waste. Is it pure solid (expired reagent) or a reaction mixture?

Scenario A: Pure Solid (Expired or Excess Reagent) [1]
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1]

  • Transfer: Transfer the powder using a chemically resistant spatula.[1] Avoid generating dust.[1][2][3][4][5]

    • PPE:[4][5] Nitrile gloves, lab coat, and safety glasses are mandatory.[1] If dust generation is significant, use a fume hood or N95 particulate respirator.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3,4,5,6-Tetra-O-acetyl-D-myo-inositol" (99%).[1]

    • Hazard Checkbox: Check "Non-Regulated" or "Organic" depending on your facility's specific tag system.[1]

    • Stream: Non-Halogenated Organic Solid .[1]

Scenario B: Reaction Mixtures (Solvated)

If the inositol derivative is dissolved in solvents (e.g., Pyridine, DCM, Methanol):

  • Solvent Dominance: The disposal path is dictated by the solvent, not the solute.[1]

  • Segregation:

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform

      
      Halogenated Organic Waste .[1]
      
    • Non-Halogenated: If dissolved in Methanol, DMSO, or Pyridine

      
      Non-Halogenated Organic Waste .
      
  • Precipitation Check: Ensure the solid does not precipitate out and clog the waste container opening.

Phase 2: Waste Container Management
  • Headspace: Leave at least 10% headspace in liquid containers to allow for expansion.[1]

  • Closure: Cap tightly. Do not leave funnels in bottles.

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers (e.g., Nitric Acid) and strong bases.[1]

Phase 3: Empty Container Handling (RCRA Empty)[1]
  • Triple Rinse: If the original reagent bottle is empty, triple rinse it with a solvent capable of dissolving the residue (e.g., Ethanol or Acetone).[1]

  • Rinsate Disposal: Pour the rinsate into the appropriate Organic Solvent Waste stream.[1]

  • Defacing: Deface the original label and mark as "EMPTY."

  • Disposal: The rinsed container can now be discarded in glass recycling or general trash, subject to local facility rules.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 3,4,5,6-Tetra-O-acetyl-D-myo-inositol Assess Assess Physical State Start->Assess Solid Pure Solid / Powder Assess->Solid Dry Reagent Liquid Dissolved in Solution Assess->Liquid Reaction Mix SolidBin Container: HDPE/Glass Jar Label: Non-Regulated Organic Solid Solid->SolidBin SolventCheck Identify Solvent Type Liquid->SolventCheck NonHalo Non-Halogenated Solvent (MeOH, DMSO, Pyridine) SolventCheck->NonHalo Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo LiqBinNonHalo Container: Solvent Carboy Label: Flammable/Organic Waste NonHalo->LiqBinNonHalo LiqBinHalo Container: Halogenated Carboy Label: Toxic/Halogenated Waste Halo->LiqBinHalo Final Transfer to EHS / Incineration SolidBin->Final LiqBinNonHalo->Final LiqBinHalo->Final

Figure 1: Decision tree for the segregation of tetra-acetyl-myo-inositol waste streams based on physical state and solvent composition.

Emergency Procedures

Despite the low hazard profile, standard chemical hygiene applies.[1]

  • Spill (Solid):

    • Dampen a paper towel with water (to prevent dust dispersal) or use a HEPA vacuum.[1]

    • Sweep up the material.[1][4]

    • Place debris in a sealed bag and label as "Chemical Spill Debris - Organic."

    • Clean the surface with soap and water.[1][2]

  • Skin Contact: Wash with soap and water.[1][2][5] The acetyl groups make the compound slightly lipophilic, so thorough washing is required to remove residue.[1]

  • Eye Contact: Flush with water for 15 minutes.[1][2][4][5] Acetyl esters can be mild irritants.[1]

References

  • BioWorld. (2017).[1][2] Safety Data Sheet: Myo-Inositol and derivatives.[1] Retrieved February 22, 2026, from [Link]

  • National Institutes of Health (NIH). (2019).[1] Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases.[1][6] Frontiers in Pharmacology.[1][6] Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.).[1] Compound Summary: Inositol Tetraacetate Derivatives.[1] Retrieved February 22, 2026, from [Link][1]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 3,4,5,6-Tetra-O-acetyl-D-myo-inositol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Context

3,4,5,6-Tetra-O-acetyl-D-myo-inositol (CAS: 90366-30-6) is a critical synthetic intermediate, primarily utilized in the generation of phosphorylated inositols (e.g., IP4, IP5) and phosphoinositides. Unlike fully acetylated carbohydrates, this tetra-acetate retains free hydroxyl groups, making it chemically distinct in terms of polarity and reactivity.

While the parent compound (myo-inositol) is biologically benign, this acetylated derivative requires specific handling protocols due to its role as a reactive intermediate and the solvents required for its solubilization (typically polar aprotic solvents like DMSO or DMF). This guide prioritizes a "System-Based Safety" approach, where PPE is selected not just for the solid compound, but for the entire solvation and reaction workflow.

Risk Assessment & Hazard Identification

Scientific Rationale: In the absence of a compound-specific GHS harmonized classification for this specific isomer, we apply Read-Across Toxicology based on structural analogs (peracetylated carbohydrates) and functional groups.

Hazard CategoryClassification (Read-Across)Mechanism of Action
Inhalation Irritant (H335) Fine crystalline powder can cause mechanical irritation to the upper respiratory tract.
Skin Contact Irritant (H315) Acetyl groups may undergo slow hydrolysis upon contact with moisture/sweat, potentially releasing trace acetic acid.
Eye Contact Irritant (H319) Solid particulates can cause corneal abrasion and chemical irritation.
Reactivity Moisture Sensitive Hygroscopic. Prolonged exposure to ambient moisture may degrade the compound, altering stoichiometry in sensitive phosphorylation reactions.

PPE Selection Matrix

Directive: Do not default to generic "wear gloves." Select PPE based on the solvent system used, as the tetra-acetate is rarely handled dry for long periods.

A. Hand Protection (Glove Permeation Data)
Operation PhaseSolvent ContextRecommended Glove MaterialMin.[1] ThicknessRationale
Dry Weighing None (Solid)Nitrile 0.11 mmSufficient for dry solids. Provides tactile sensitivity for micro-weighing.
Solubilization DMSO / DMF Nitrile (Double) or Butyl Rubber 0.11 mm (x2) or 0.3 mmDMSO permeates standard nitrile in <10 mins, carrying dissolved solutes through the skin. Double gloving is mandatory.
Synthesis Pyridine / DCM Laminate (Silver Shield) or Viton N/APyridine degrades nitrile. If using pyridine as a base for phosphorylation, standard nitrile is insufficient.
B. Respiratory & Eye Protection[1][2][3][4][5]
  • Primary Barrier: All open handling must occur inside a certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).

  • Secondary Barrier (Eyes): Chemical splash goggles (ANSI Z87.1) are preferred over safety glasses to prevent powder migration around the lens.

  • Secondary Barrier (Lungs): If weighing outside a hood (not recommended), use an N95/P2 particulate respirator .

Operational Protocols

Protocol A: Static-Free Weighing & Transfer

Context: Acetylated sugars are prone to static charge buildup, leading to "flying powder" which compromises mass accuracy and increases inhalation risk.

  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation (hydrolysis risk).

  • Static Neutralization: Use an ionizing fan or anti-static gun (e.g., Zerostat) on the spatula and weigh boat.

  • Transfer: Do not pour. Use a stainless steel micro-spatula.

  • Closure: Parafilm the stock container immediately to preserve the acetyl protection groups.

Protocol B: Solubilization (The High-Risk Step)

Context: Dissolving 3,4,5,6-Tetra-O-acetyl-D-myo-inositol often requires sonication or gentle heat in polar solvents.

  • Vessel Selection: Use a borosilicate glass vial with a PTFE-lined cap. Avoid polystyrene (incompatible with many organic solvents).

  • Solvent Addition: Add solvent (DMSO/DMF) slowly down the side of the vial to minimize aerosolization of the powder.

  • Agitation: If sonicating, ensure the cap is tightly sealed and the water bath is ambient (avoid overheating >40°C to prevent acetyl migration).

  • Venting: If heating is required, vent the vial with a needle in a fume hood to prevent pressure buildup.

Emergency Response & Disposal Logic

Spill Response Workflow

Minor Spill (<5g solid):

  • Isolate: Mark the area.

  • PPE: Don nitrile gloves and N95 mask.

  • Clean: Cover with wet paper towels (to prevent dust)

    
     Wipe up 
    
    
    
    Clean surface with 70% Ethanol.

Major Spill (Solution in DMSO/DMF):

  • Evacuate: Solvents like DMF are toxic.

  • Absorb: Use vermiculite or polypropylene pads. Do not use paper towels for large DMF spills (fire risk).

  • Disposal: Place in a sealed bag labeled "Hazardous Waste - Solvent Contaminated."

Disposal Classification
  • Solid Waste: Non-regulated organic solid (unless mixed with toxic reagents).

  • Liquid Waste: Segregate into Halogenated (if DCM used) or Non-Halogenated (DMSO/DMF) waste streams.

  • Container: Triple rinse with acetone before discarding glass.

Visualizations

Figure 1: PPE Decision Logic

Caption: Logic flow for selecting glove material based on the carrier solvent used during the experimental workflow.

PPE_Decision_Tree Start Handling 3,4,5,6-Tetra-O-acetyl-D-myo-inositol State Physical State? Start->State Solid Solid Powder State->Solid Liquid In Solution State->Liquid PPE_Solid PPE: Nitrile Gloves + Safety Glasses + Lab Coat Solid->PPE_Solid Weighing Solvent Identify Solvent Liquid->Solvent PPE_DMSO PPE: Double Nitrile or Butyl Rubber Solvent->PPE_DMSO DMSO / DMF PPE_Pyridine PPE: Silver Shield (Laminate) Gloves Solvent->PPE_Pyridine Pyridine / DCM

Figure 2: Spill Response Protocol

Caption: Step-by-step response mechanism for solid vs. liquid spills to ensure containment and safety.

Spill_Response Spill Spill Detected Type Determine Type Spill->Type Solid Solid Powder Type->Solid Liquid Liquid (Solvent) Type->Liquid WetMethod Cover with Wet Paper Towel Solid->WetMethod Prevent Aerosol Scoop Scoop/Wipe (No Dust Generation) WetMethod->Scoop Clean Clean Area with 70% Ethanol Scoop->Clean Absorb Apply Vermiculite or Absorbent Pads Liquid->Absorb Contain Bag Seal in Hazardous Waste Bag Absorb->Bag Bag->Clean

References

  • National Institutes of Health (NIH) - PubChem. (n.d.). Myo-inositol Safety and Hazard Profile (Read-Across Data). Retrieved February 22, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Laboratory Safety Guidance: Handling Fine Powders. Retrieved February 22, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.